8-Bromo-2,4-dichloroquinoline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
8-bromo-2,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMPRAHNBHWFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697474 | |
| Record name | 8-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406204-86-2 | |
| Record name | 8-Bromo-2,4-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Bromo-2,4-dichloroquinoline chemical structure and properties
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline: Structure, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound built upon the quinoline framework. As a trifunctionalized scaffold, it possesses three distinct reactive sites: two chlorine atoms at the 2- and 4-positions and a bromine atom at the 8-position. This unique substitution pattern makes it a highly valuable and versatile intermediate in the field of organic synthesis. Its strategic importance lies in its capacity for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, reactivity, and potential applications of this important building block.
Chemical Structure and Physicochemical Properties
The foundational structure of this compound consists of a quinoline ring system—a fusion of a benzene ring and a pyridine ring. The strategic placement of the three halogen atoms significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 406204-86-2 | [1][2] |
| Molecular Formula | C₉H₄BrCl₂N | [1][2][3] |
| Molecular Weight | 276.94 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Predicted Boiling Point | 330.2 ± 24.0 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas | [4] |
| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl | [3] |
| InChI | InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | [3] |
Synthesis Pathway
The synthesis of this compound typically proceeds from the corresponding 8-bromo-2,4-dihydroxyquinoline (also known as 8-bromoquinoline-2,4-diol). The critical transformation is the conversion of the hydroxyl groups at the 2- and 4-positions into chloro groups. This is a standard and robust method for producing chloro-substituted quinolines and related heterocycles.
The most common and effective reagent for this double chlorination is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst. The reaction is driven by the formation of strong P-O bonds, which facilitates the replacement of the C-O bonds with C-Cl bonds. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis from 8-Bromoquinoline-2,4-diol
This protocol is based on established methodologies for the chlorination of analogous hydroxy-heterocycles.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoquinoline-2,4-diol (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask. This is typically done in a fume hood due to the corrosive and reactive nature of POCl₃. Add a catalytic amount of N,N-dimethylaniline (e.g., 0.3 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or petroleum ether and dichloromethane, to yield the pure this compound.[5]
Reactivity and Chemical Transformations
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its three halogen substituents.
-
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the sequential and often selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of building diverse compound libraries.
-
Cross-Coupling Reactions at C8: The bromine atom at the 8-position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups.[6]
Caption: Key reaction pathways for this compound.
A typical Suzuki coupling protocol on a similar quinoline core involves reacting the bromo-quinoline with a boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃) in a solvent mixture like acetonitrile and water, with heating.[6]
Potential Applications in Research and Drug Development
While specific research applications for this compound are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Its potential can be inferred from studies on analogous quinoline and quinazoline structures.
-
Oncology and Kinase Inhibition: The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted quinolines are investigated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[8] The functional handles on this compound make it an ideal starting point for creating libraries of potential kinase inhibitors.
-
Medicinal Chemistry Intermediate: Halogenated quinolines serve as key intermediates in the synthesis of a wide range of potential therapeutic agents. Studies on similar compounds suggest potential for development into antimicrobial, anticancer, and anti-inflammatory drugs.[7][9]
-
Materials Science: The rigid, aromatic structure of the quinoline system, combined with the ability to introduce diverse functional groups, makes this compound a candidate for the development of functional materials. These materials could possess specific electronic or optical properties for use in organic electronics or as chemical sensors.[7]
Predicted and Related Spectroscopic Data
| Spectroscopic Data Type | Predicted/Related Information | Source/Comment |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: 275.89768 | [3] |
| Predicted Monoisotopic Mass: 274.8904 Da | [3] | |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring would show characteristic splitting patterns influenced by the bromine and the fused pyridine ring. | Based on general principles and data for related compounds like 8-bromoquinoline.[10] |
| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. Carbons attached to halogens and nitrogen would be significantly shifted. | Based on general principles.[11] |
| Infrared (IR) | Characteristic peaks for C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), and C-Halogen stretching in the fingerprint region. | Based on general principles and data for related compounds. |
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with care, following standard laboratory safety procedures.
-
Hazard Classification: Likely classified as an irritant. Similar compounds are noted to cause skin and serious eye irritation.[10][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- 1. 406204-86-2 | MFCD15526788 | this compound [aaronchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 4. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 7. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromo-2,4-dichloroquinoline, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physical properties, a plausible synthetic pathway, and essential safety considerations, offering a crucial resource for professionals in drug discovery and development.
Core Chemical Identity
This compound is a tricyclic aromatic heterocycle. The presence of three halogen atoms, one bromine and two chlorine, on the quinoline core imparts distinct reactivity and potential for further chemical modification.
CAS Number: 406204-86-2[1]
Molecular Formula: C₉H₄BrCl₂N[1]
Molecular Weight: 276.94 g/mol [1]
It is critical to distinguish this compound from its quinazoline analogue, 8-Bromo-2,4-dichloroquinazoline (CAS Number: 331647-05-3), as these two compounds are frequently confused in commercial and literature databases.[2][3][4]
Physicochemical Properties
Experimentally determined physical data for this compound is not widely available in the public domain. The data presented below is a combination of information from chemical suppliers and predicted values. Researchers should verify these properties experimentally.
| Property | Value | Source |
| CAS Number | 406204-86-2 | Aaronchem[1] |
| Molecular Formula | C₉H₄BrCl₂N | Aaronchem[1] |
| Molecular Weight | 276.94 | Aaronchem[1] |
| Appearance | White to Brown Solid Powder | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structural similarity |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway: Chlorination of 8-Bromo-2,4-dihydroxyquinoline
The key transformation in this proposed synthesis is the conversion of the hydroxyl groups at the 2- and 4-positions of the quinoline ring to chloro groups. This is a standard and widely employed reaction in heterocyclic chemistry, often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Causality behind Experimental Choices:
-
Starting Material: 8-Bromo-2,4-dihydroxyquinoline is the logical precursor as the quinoline core is already formed, and the hydroxyl groups are readily converted to the desired chloro substituents.
-
Reagent: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. It also serves as the reaction solvent in many cases, driving the reaction to completion.
-
Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the chlorination of the relatively unreactive hydroxyl groups on the aromatic ring.
-
Work-up: The work-up procedure with ice water is crucial to quench the excess reactive phosphorus oxychloride and to precipitate the organic product. The subsequent neutralization with a base is necessary to remove any acidic byproducts. Extraction with an organic solvent isolates the desired product from the aqueous phase. Purification by column chromatography is a standard method to obtain the final product with high purity.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-bromo-2,4-dihydroxyquinoline (1 equivalent).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours (e.g., 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Hazard Classification (Inferred from 8-Bromoquinoline):
-
Skin Irritation: May cause skin irritation.[6]
-
Eye Irritation: May cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not available in public databases. The following are predicted spectral characteristics based on the structure and data from similar compounds. Researchers should confirm the structure of their synthesized material using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the halogens will show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (276.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br and C-Cl stretching vibrations.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. The three halogen atoms provide multiple reactive sites for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitution reactions. This allows for the synthesis of a diverse library of substituted quinoline derivatives for screening in drug discovery programs. Quinoline-based compounds have a well-documented history of exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic route, and essential safety information. As with any chemical, particularly one with limited publicly available data, it is crucial for researchers to proceed with caution and to independently verify all physical and safety properties.
References
- 1. 406204-86-2 | MFCD15526788 | this compound [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. scbt.com [scbt.com]
- 5. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 8-Bromo-2,4-dichloroquinoline: A Technical Guide for Researchers
Disclaimer: This technical guide has been compiled based on established principles of spectroscopic analysis and a thorough review of existing literature on quinoline derivatives. As of the latest search, publicly available, experimentally verified NMR, IR, and MS spectra for 8-Bromo-2,4-dichloroquinoline are not readily accessible. Therefore, the spectral data and interpretations presented herein are predictive and intended to serve as an expert-guided reference for researchers anticipating the spectroscopic characteristics of this molecule.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the specific substitution pattern of this compound—a bromine atom on the carbocyclic ring and two chlorine atoms on the heterocyclic ring—imparts a unique electronic and steric profile. This profile can profoundly influence its biological activity and material properties. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound features a bicyclic aromatic system with distinct electronic environments. The electron-withdrawing nature of the two chlorine atoms at positions 2 and 4 will significantly deshield the protons and carbons in the pyridine ring. Conversely, the bromine atom at position 8 will primarily influence the carbocyclic (benzene) ring. This substitution pattern is expected to give rise to a well-resolved set of signals in the NMR spectra, characteristic vibrational modes in the IR spectrum, and a distinct fragmentation pattern in the mass spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and electronic environment of each atom.
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of halogenated quinolines is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent is critical, and CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Calibration:
-
The NMR spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
A standard single-pulse experiment is typically employed.
-
Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds, depending on the T₁ of the protons), and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger spectral width (e.g., 0 to 200 ppm) is required compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans is required to obtain a good signal-to-noise ratio.
-
Caption: A generalized workflow for NMR data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.4 - 7.6 | Singlet (s) | - |
| H-5 | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | Triplet (t) | 7.0 - 8.0 |
| H-7 | 7.8 - 8.0 | Doublet (d) | 7.0 - 8.0 |
Interpretation:
-
H-3: This proton is on the pyridine ring and is adjacent to two chlorine-bearing carbons. The absence of adjacent protons would result in a singlet. The electron-withdrawing effect of the chlorine atoms and the nitrogen will cause this proton to be significantly deshielded.
-
H-5, H-6, H-7: These protons are on the carbocyclic ring. Their chemical shifts and coupling patterns will be influenced by the bromine at C-8. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets due to coupling with H-6. The deshielding effect of the bromine atom will be most pronounced on the ortho proton (H-7).
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each carbon atom in the quinoline ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 122 - 126 |
| C-4 | 145 - 150 |
| C-4a | 128 - 132 |
| C-5 | 129 - 133 |
| C-6 | 127 - 131 |
| C-7 | 130 - 134 |
| C-8 | 118 - 122 |
| C-8a | 146 - 150 |
Interpretation:
-
C-2 and C-4: These carbons are directly attached to chlorine atoms and the nitrogen atom, leading to significant deshielding and placing their signals at the downfield end of the spectrum.
-
C-8: The carbon atom bearing the bromine atom (C-8) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect," resulting in an upfield shift.
-
Quaternary Carbons (C-4a, C-8a): These carbons will typically show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE). Their chemical shifts are influenced by their position at the ring fusion.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The solid nature of this compound makes the KBr pellet method a suitable technique for IR analysis.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent in the mid-IR region.[2][3]
-
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4][5]
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric (CO₂, H₂O) and instrumental interferences.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1600 - 1450 | Aromatic C=C and C=N stretching | Strong to Medium |
| 1400 - 1000 | In-plane C-H bending and ring vibrations | Medium |
| 850 - 750 | Out-of-plane C-H bending | Strong |
| 800 - 600 | C-Cl stretching | Strong |
| 600 - 500 | C-Br stretching | Medium to Strong |
Interpretation:
-
The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of the quinoline ring system.
-
The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
-
The strong absorptions in the lower frequency region (below 800 cm⁻¹) will be dominated by the carbon-halogen stretching vibrations, providing direct evidence for the presence of chlorine and bromine.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized under high vacuum and low heat.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
-
Fragmentation and Mass Analysis:
-
The high energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
-
Predicted Mass Spectral Data
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺•): The molecular ion peak will appear as a cluster of peaks due to the different isotopic combinations of Br and Cl. The most abundant peaks in this cluster would correspond to [C₉H₄⁷⁹Br³⁵Cl₂N]⁺, [C₉H₄⁸¹Br³⁵Cl₂N]⁺, [C₉H₄⁷⁹Br³⁵Cl³⁷ClN]⁺, etc. The calculated monoisotopic mass is approximately 274.89 g/mol .
-
Key Fragmentation Pathways:
-
Loss of Cl•: A common fragmentation pathway for chloro-substituted heterocycles is the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Loss of Br•: Similarly, the loss of a bromine radical would result in fragment ions at [M-79]⁺ and [M-81]⁺.
-
Loss of Halogens and HCN: Subsequent fragmentation may involve the loss of the second halogen atom or the elimination of a molecule of HCN from the heterocyclic ring.
-
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established chemical principles, experimental verification remains the gold standard. The protocols and interpretive frameworks detailed herein offer a robust starting point for researchers working with this and structurally related compounds, ensuring a high degree of scientific integrity in their synthetic and analytical endeavors.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Bromo-2,4-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2,4-dichloroquinoline is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance lies in the versatile reactivity of the chloro- and bromo-substituents, which allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the primary starting materials and a robust synthetic pathway for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy: A Two-Step Approach
The most direct and widely applicable synthetic route to this compound involves a two-step process commencing from readily available starting materials. This strategy hinges on the initial formation of the quinoline core via a condensation reaction, followed by a chlorination step to install the desired chloro-substituents.
Solubility of 8-Bromo-2,4-dichloroquinoline in common organic solvents
An In-depth Technical Guide to the Solubility of 8-Bromo-2,4-dichloroquinoline in Common Organic Solvents
Abstract
This compound is a substituted quinoline derivative with significant potential in medicinal chemistry and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to determine its solubility profile. We delve into the molecular structure of this compound to predict its solubility behavior and provide a step-by-step methodology for empirical solubility determination.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with solubility being a critical hurdle. For a compound like this compound, which belongs to the versatile class of quinolines known for their diverse biological activities including antimalarial, antibacterial, and anticancer properties, understanding its solubility is not merely a matter of academic interest but a crucial parameter for its practical application.[1]
Solubility dictates the choice of solvents for reaction chemistry, impacts the efficiency of crystallization and purification processes, and is a key determinant of a drug's bioavailability. A poorly soluble compound can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, failure in the drug development pipeline. Therefore, a thorough characterization of the solubility of this compound in a range of common organic solvents is an indispensable first step in its journey as a potential therapeutic agent.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
-
Quinoline Core: The fused benzene and pyridine rings form a largely aromatic and relatively non-polar backbone.[1]
-
Halogen Substituents: The presence of a bromine atom and two chlorine atoms significantly influences the molecule's properties. These electronegative atoms introduce polar C-X bonds, increasing the overall molecular weight and contributing to dipole-dipole interactions.
-
Nitrogen Atom: The nitrogen atom in the quinoline ring is a site for potential hydrogen bonding, although its accessibility may be sterically hindered.
Overall, this compound can be classified as a moderately polar compound. Its aromatic nature suggests solubility in non-polar aromatic solvents, while the halogen and nitrogen atoms may impart some solubility in more polar solvents.
2.2. Classification of Common Organic Solvents
Organic solvents are typically categorized based on their polarity:
-
Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low dielectric constants and primarily interact through weak van der Waals forces.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding.
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) These solvents have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.
Experimental Determination of Solubility: A Standard Operating Procedure
Given the absence of readily available solubility data for this compound, an empirical approach is necessary. The following protocol outlines a reliable method for determining both qualitative and quantitative solubility.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2. Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility in various solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes or vials.
-
Solvent Addition: Add 1 mL of each test solvent to the respective tubes.
-
Mixing: Vigorously vortex each tube for 1-2 minutes.
-
Observation: Visually inspect each tube for the dissolution of the solid.
-
Classification: Categorize the solubility as:
-
Freely Soluble: Dissolves completely.
-
Sparingly Soluble: A significant portion of the solid dissolves.
-
Slightly Soluble: Only a small amount of the solid dissolves.
-
Insoluble: No apparent dissolution.
-
3.3. Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of solubility at a given temperature.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the extracted supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the sequential workflow for both qualitative and quantitative solubility determination of this compound.
Data Presentation and Expected Trends
The following table provides a template for recording experimentally determined solubility data. Based on the theoretical principles discussed, we can also predict the likely solubility trends.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility of this compound | Experimental Solubility (mg/mL at 25°C) |
| Non-Polar | Hexane | 1.9 | Low | |
| Toluene | 2.4 | Moderate to High | ||
| Diethyl Ether | 4.3 | Moderate | ||
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | |
| Tetrahydrofuran (THF) | 7.5 | High | ||
| Ethyl Acetate | 6.0 | Moderate to High | ||
| Acetone | 21 | Moderate | ||
| Dimethylformamide (DMF) | 37 | High | ||
| Dimethyl Sulfoxide (DMSO) | 47 | High | ||
| Polar Protic | Methanol | 33 | Moderate | |
| Ethanol | 24 | Moderate | ||
| Isopropanol | 18 | Low to Moderate | ||
| Water | 80 | Very Low |
Discussion of Expected Trends:
-
High Solubility in Polar Aprotic Solvents: We anticipate high solubility in solvents like DCM, THF, DMF, and DMSO. These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-Br bonds of this compound.
-
Moderate to High Solubility in Aromatic Solvents: The aromatic quinoline core should facilitate solubility in toluene through π-π stacking interactions.
-
Moderate Solubility in Alcohols: The ability of methanol and ethanol to act as hydrogen bond acceptors with the quinoline nitrogen may lead to moderate solubility. However, the overall non-polar character of the molecule will limit its solubility in these highly polar protic solvents.
-
Low Solubility in Non-Polar Aliphatic Solvents and Water: The polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents like hexane. Conversely, its inability to effectively disrupt the strong hydrogen-bonding network of water will result in very low aqueous solubility.
Relationship between Solvent Properties and Solubility
Caption: A conceptual diagram illustrating how the interplay of intermolecular forces between this compound and different solvent classes influences its solubility.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While theoretical predictions offer valuable guidance, empirical determination remains the gold standard. The provided experimental protocol is a robust starting point for any researcher working with this compound.
Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound and its analogs in a wider range of solvents and at various temperatures. Such data will be invaluable for accelerating the development of quinoline-based therapeutics.
References
Navigating the Synthesis and Supply of 8-Bromo-2,4-dichloroquinoline: A Technical Guide for Chemical Researchers
For researchers, scientists, and professionals in drug development, the strategic acquisition and application of specialized chemical intermediates are paramount to innovation. Among these, 8-Bromo-2,4-dichloroquinoline emerges as a pivotal scaffold, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, key suppliers, and a detailed examination of its synthetic pathways, equipping research teams with the critical knowledge for its effective utilization.
Strategic Importance in Medicinal Chemistry
This compound is a halogenated quinoline derivative of significant interest in the field of medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The strategic placement of three distinct functional handles—a bromine atom at the 8-position and chlorine atoms at the 2- and 4-positions—renders this molecule a highly versatile building block.
The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical modifications. The chlorine atoms, particularly at the 4-position, are susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, and thioether linkages. The bromine atom, on the other hand, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity is a key asset in the construction of complex molecular architectures and diverse chemical libraries for drug discovery programs.
Commercial Availability and Supplier Landscape
This compound, identified by the CAS Number 406204-86-2, is commercially available from a range of specialty chemical suppliers. For researchers, securing a reliable source with consistent quality is crucial for the reproducibility of experimental results. The table below provides a comparative overview of several notable suppliers.
| Supplier | Purity | Available Quantities | Additional Notes |
| Parchem | 97% | Inquire for details | Global supplier of specialty chemicals.[2] |
| Aaron-chem | Inquire for details | Inquire for details | Provides CAS and molecular formula information.[3] |
| CP Lab Safety | 97% | 1 gram | Specifies use for professional manufacturing and research.[4] |
| Ambeed, Inc. (via Sigma-Aldrich) | 98% | 250 mg, 1 g, 5 g, 10 g | Provides pricing and lead time information. Note: Often confused with the quinazoline isomer. |
Disclaimer: Availability, purity, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
It is imperative for researchers to verify the identity and purity of the supplied material, as confusion with the isomeric 8-Bromo-2,4-dichloroquinazoline (CAS 331647-05-3) is common among some suppliers.[5]
Synthetic Pathways: A Proposed Protocol
Proposed Synthetic Scheme
References
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 8-Bromo-2,4-dichloroquinoline in Modern Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the diverse array of quinoline-based intermediates, 8-Bromo-2,4-dichloroquinoline stands out as a particularly versatile and powerful building block for the synthesis of complex, biologically active molecules. Its strategic trifunctional nature, featuring three distinct and orthogonally reactive handles—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C8 position—offers medicinal chemists a programmable platform for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for its key transformations and insights into its application in the discovery of novel therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Advantage of this compound
The inherent value of this compound in drug discovery lies in the differential reactivity of its three halogen substituents. This allows for a stepwise and controlled diversification of the quinoline core, which is a critical strategy in constructing libraries for structure-activity relationship (SAR) studies.
-
C4-Position Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the most reactive site. This allows for the facile introduction of various amine, alcohol, or thiol-based nucleophiles, a common feature in many kinase inhibitors that target the ATP-binding hinge region of kinases.[3]
-
C2-Position Chlorine: While also susceptible to SNAr, the C2-chloro group is generally less reactive than the C4-chloro group. It is more commonly functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, to introduce diverse aryl or heteroaryl moieties.
-
C8-Position Bromine: The C8-bromo group is the most versatile handle for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions, enabling the exploration of chemical space around this region of the scaffold.[4]
This tiered reactivity provides a logical and efficient pathway for building molecular complexity, as illustrated in the workflow below.
Figure 1: A logical workflow for the sequential functionalization of this compound.
Synthesis of the this compound Intermediate
The starting material is typically synthesized from the corresponding 8-bromoquinoline-2,4-diol via a chlorination reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.
Figure 2: Synthesis of this compound.
Protocol 2.1: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: To the flask, add 8-bromoquinoline-2,4-diol (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) portion-wise. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.
Key Synthetic Protocols for Drug Discovery Applications
The following protocols detail the primary transformations used to elaborate the this compound core.
Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-position is the most electrophilic carbon on the quinoline ring, making it highly susceptible to nucleophilic attack. This reaction is fundamental for installing hinge-binding motifs in kinase inhibitors.
Figure 3: S(N)Ar reaction at the C4-position.
Protocol 3.1.1: Synthesis of N-Aryl-8-bromo-2-chloroquinolin-4-amine
-
Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired primary or secondary amine (e.g., aniline, 1.1 eq), and a suitable solvent such as n-butanol or isopropanol.
-
Base: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl generated during the reaction.
-
Reaction: Seal the vessel and heat the mixture to 100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield the desired 4-aminoquinoline product.[3]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation.[5][6] It allows for the introduction of a vast array of aryl and heteroaryl groups at either the C2 or C8 positions. The following protocol is generalized for coupling at the C8-bromo position.
References
- 1. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Bromo-2,4-dichloroquinoline
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline ring system is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. 8-Bromo-2,4-dichloroquinoline is a particularly valuable synthetic intermediate, offering three distinct halogenated sites that can be selectively manipulated to build molecular complexity. This guide provides a comprehensive overview and detailed protocols for the strategic nucleophilic aromatic substitution (SNAr) on this trifunctionalized scaffold, empowering researchers in drug discovery and development to unlock its synthetic potential.
We will explore the hierarchical reactivity of the chloro and bromo substituents, detailing protocols for the selective introduction of amine, alkoxy, and thioether moieties. The discussion will be grounded in the fundamental principles of SNAr and palladium-catalyzed cross-coupling reactions, providing not just a "how-to" but a "why" for the experimental choices.
Understanding the Reactivity Landscape of this compound
The key to unlocking the synthetic utility of this compound lies in understanding the differential reactivity of its three halogen atoms. This reactivity is governed by the electronic properties of the quinoline ring system.
The Hierarchy of Halogen Reactivity
The chlorine atoms at the C2 and C4 positions are situated on the pyridine ring, which is electron-deficient due to the electronegative nitrogen atom. This electron deficiency makes the C2 and C4 positions highly susceptible to nucleophilic attack. In contrast, the bromine atom at the C8 position is on the carbocyclic (benzene) ring, which is less electron-deficient and therefore not activated towards traditional SNAr reactions.
Between the two chlorine atoms, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[2] This is attributed to the more effective stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[3] The nitrogen atom can better delocalize the negative charge through resonance when the attack occurs at the para-position (C4) relative to the nitrogen.
Therefore, the general order of reactivity for nucleophilic aromatic substitution is:
C4-Cl > C2-Cl >> C8-Br
This predictable hierarchy allows for a sequential and regioselective functionalization of the molecule. The C4-chloro group can be selectively replaced under relatively mild SNAr conditions, leaving the C2-chloro and C8-bromo groups intact. Subsequent, more forcing conditions or a switch to palladium-catalyzed cross-coupling chemistry can then be employed to functionalize the remaining positions.
Reaction Mechanisms: A Tale of Two Pathways
The substitution of the halogen atoms on this compound proceeds through two primary mechanistic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is the operative mechanism for the substitution of the chlorine atoms at the C2 and C4 positions. It is a two-step addition-elimination process.[4]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This is typically the rate-determining step.
-
Step 2: Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion.
-
-
Palladium-Catalyzed Cross-Coupling: The C8-bromo bond, being on an electron-richer ring, is unreactive towards SNAr. Its functionalization requires the intervention of a transition metal catalyst, most commonly palladium. Reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling are employed.[2][5][6] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]
Visualizing the Reaction Pathways
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Selective Palladium-Catalyzed Amination of 8-Bromo-2,4-dichloroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The ability to selectively introduce amine functionalities at specific positions on a polyhalogenated quinoline core is a critical synthetic challenge, offering a gateway to novel molecular architectures and diversified compound libraries.[2] This document provides a detailed technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-2,4-dichloroquinoline. We will explore the underlying principles of chemoselectivity, dissect the roles of key reaction components, and present a robust, step-by-step protocol for the preferential amination at the C8-position. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex N-aryl quinolinamines.
The Chemistry of Selective C-N Cross-Coupling
The Buchwald-Hartwig Amination: A Paradigm in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds from aryl halides/pseudohalides and amines.[3][4] This transformation has revolutionized synthetic chemistry, largely replacing harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[3][5] The reaction's success hinges on the use of a palladium catalyst, typically in conjunction with bulky, electron-rich phosphine ligands, and a base to facilitate the key bond-forming step.[5][6]
The Basis of Selectivity: Unraveling the Reactivity of this compound
The primary challenge in the functionalization of this compound is controlling which of the three halogen atoms reacts. The observed selectivity is governed by two main factors: the inherent reactivity of the carbon-halogen bond toward palladium and the electronic environment of the halogen's position on the quinoline ring.
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The barrier to this step is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend is C–I > C–Br > C–Cl.[4] Consequently, the C8-Br bond on the substrate is significantly more reactive towards oxidative addition than the C2-Cl and C4-Cl bonds. This difference forms the primary basis for achieving selective amination at the C8 position.
-
Positional Reactivity on the Quinoline Core: The chlorine atoms at the C2 and C4 positions of the quinoline ring exhibit distinct reactivities from each other. The C2 position is generally more susceptible to substitution than the C4 position in palladium-catalyzed aminations.[7][8] This is attributed to a combination of electronic and steric factors. While our primary protocol focuses on C8 selectivity, this differential reactivity of the chloro-substituents is a key consideration for potential subsequent functionalization steps.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond of the quinoline, forming a Pd(II) intermediate. This is the chemoselectivity-determining step.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[9]
-
Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amino group are eliminated from the palladium center, yielding the N-aryl quinolinamine product and regenerating the active Pd(0) catalyst.[4]
Key Experimental Parameters & Rationale
The success of the selective amination relies on the careful selection of each reaction component.
| Component | Example(s) | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are air-stable Pd(II) or Pd(0) precursors that are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) catalyst.[5] Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. |
| Phosphine Ligand | BINAP, DavePhos, XPhos, RuPhos | This is the most critical parameter. Bulky, electron-rich biarylmonophosphine ligands (the "Buchwald Ligands") are essential.[6] They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species. For challenging substrates or sterically hindered amines, more advanced ligands like DavePhos may be required over simpler ones like BINAP to achieve good yields.[7][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[9] Sodium tert-butoxide (NaOt-Bu) is very common and effective. However, it can sometimes act as a nucleophile, leading to tert-butoxy substitution as a side product, especially at the more reactive C2 position.[7] K₃PO₄ is a milder, non-nucleophilic alternative. |
| Solvent | Dioxane, Toluene | Anhydrous, aprotic, and non-coordinating solvents are necessary. Toluene and dioxane are the most common choices. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competing hydrolysis reactions.[5] |
| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature must be determined empirically but is usually near the reflux temperature of the solvent.[7] |
Protocol for Selective C8 Amination of this compound
This protocol describes a general procedure for the selective coupling of an amine with the C8 position of this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |
| This compound | 277.95 | 1.0 | 1.0 | Substrate |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | Palladium Precatalyst (2 mol % Pd) |
| BINAP | 622.67 | 0.04 | 0.04 | Ligand (4 mol %) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | Base |
| Anhydrous Dioxane | - | ~5 mL | - | Solvent (Concentration ~0.2 M) |
Experimental Workflow
Step-by-Step Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. Palladium reagents and phosphine ligands can be toxic. NaOt-Bu is a strong base and is corrosive and moisture-sensitive.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous dioxane (5 mL) via a dry syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 6-18 hours.[7]
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired 8-amino-2,4-dichloroquinoline product.
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. The disappearance of the C-Br bond and the appearance of new N-H (for primary/secondary amines) or N-CHₓ signals will be evident in the spectra.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (moisture/air exposure); Insufficient temperature; Poorly soluble base. | Ensure all reagents and solvents are anhydrous and the system is rigorously inert. Increase temperature in 10 °C increments. If using K₃PO₄, ensure it is finely powdered. Screen a more active ligand like XPhos or RuPhos.[3] |
| Hydrodehalogenation | Side reaction of the palladium hydride species. | Use a different ligand or base. Ensure the amine is of high purity. |
| Butoxy-substitution | NaOt-Bu acting as a nucleophile.[7] | Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. This may require slightly longer reaction times or a more active catalyst system. |
| Formation of Di-adducts | Reaction at C2 or C4 position. | Lower the reaction temperature. Reduce the equivalents of amine to be closer to stoichiometric (1.05-1.1 eq.). Use a less active ligand system if selectivity is a major issue. Forcing di-amination often requires more forcing conditions and a different ligand like DavePhos.[7] |
Further Functionalization: The resulting 8-amino-2,4-dichloroquinoline product is a valuable intermediate. The remaining C2-Cl and C4-Cl bonds can be selectively functionalized in subsequent cross-coupling reactions, leveraging their differential reactivity to build molecular complexity in a controlled, stepwise manner.[7][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Catalysts and Ligands - Enamine [enamine.net]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Evaluation of 8-Bromo-2,4-dichloroquinoline Derivatives as Potential Anticancer Agents
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of compounds with significant pharmacological activities, particularly in oncology.[1][2][3] This document provides a comprehensive guide for the synthesis, derivatization, and in vitro evaluation of 8-bromo-2,4-dichloroquinoline, a key intermediate for developing novel anticancer agents. We detail the rationale behind the molecular design, provide robust, step-by-step protocols for chemical synthesis, and outline a standard methodology for assessing the cytotoxic effects of the resulting derivatives against common cancer cell lines. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction: The Quinoline Scaffold in Cancer Therapy
Quinoline (1-azanaphthalene) and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] In the field of oncology, this scaffold is of paramount importance, forming the core of several established and developmental drugs.[3] The anticancer efficacy of quinoline-based compounds stems from their ability to engage with various molecular targets, leading to mechanisms such as the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways that govern cell cycle progression and angiogenesis.[1][2][5]
The strategic functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry. By introducing specific substituents at various positions, it is possible to fine-tune the compound's physicochemical properties, target affinity, and metabolic stability. This application note focuses on the this compound scaffold as a versatile platform for generating a library of novel chemical entities for anticancer screening.
Rationale for the this compound Scaffold
The selection of this specific scaffold is based on a logical design strategy aimed at maximizing synthetic versatility and potential biological activity.
-
The 2,4-Dichloro Functionality : The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Crucially, the C4 position is typically more activated and susceptible to substitution than the C2 position. This differential reactivity allows for a controlled, sequential derivatization, enabling the introduction of a diverse array of nucleophiles (e.g., amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies.[1]
-
The 8-Bromo Functionality : The bromine atom at the C8 position serves a dual purpose. Firstly, it can be retained as a key pharmacophoric feature, potentially enhancing biological activity through halogen bonding or by modifying the electronic and lipophilic properties of the molecule. Several studies have highlighted the potent antiproliferative effects of brominated quinolines.[6][7] Secondly, the bromine atom provides a reactive handle for late-stage diversification through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expanding the chemical space that can be explored.
This strategic combination of reactive sites makes this compound an ideal starting point for the discovery of new quinoline-based anticancer agents.
Synthetic Workflow Overview
The overall process involves a multi-step synthesis of the core intermediate followed by a systematic derivatization and subsequent biological screening.
Caption: High-level workflow from synthesis to biological evaluation.
Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2] The procedure involves the condensation of a bromoaniline with a malonic acid derivative, followed by cyclization, hydrolysis, and chlorination.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromoaniline | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Diethyl (ethoxymethylene)malonate | 98% | Acros Organics | |
| Diphenyl ether | 99% | Alfa Aesar | High-boiling solvent |
| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Chemical | For hydrolysis |
| Hydrochloric acid (HCl), concentrated | ACS Grade | VWR Chemicals | For neutralization and acidification |
| Phosphorus oxychloride (POCl₃) | 99% | Sigma-Aldrich | Corrosive and toxic, handle in fume hood |
| Dichloromethane (DCM), Ethyl acetate | HPLC Grade | Fisher Chemical | For extraction and chromatography |
| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | For column chromatography |
4.2. Step-by-Step Procedure
Step 1: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylenemalonate
-
In a 250 mL round-bottom flask, combine 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl (ethoxymethylene)malonate (13.8 g, 63.9 mmol).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The mixture will become a homogenous melt.
-
Allow the reaction to cool to room temperature. The product will solidify upon cooling.
-
Recrystallize the crude solid from ethanol to yield the intermediate as a crystalline solid.
Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
-
In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser, add 250 mL of diphenyl ether. Heat the solvent to 250 °C.
-
Add the product from Step 1 in small portions to the hot diphenyl ether over 30 minutes.
-
Maintain the temperature at 250 °C for an additional 1 hour after the addition is complete.
-
Allow the mixture to cool to room temperature. The cyclized product will precipitate.
-
Filter the solid precipitate and wash thoroughly with hexane to remove the diphenyl ether.
Step 3: Hydrolysis and Decarboxylation to 8-Bromo-4-hydroxyquinoline
-
Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution (200 mL).
-
Heat the mixture to reflux for 4 hours until the solid completely dissolves.
-
Cool the solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 8-bromo-4-hydroxyquinoline.
Step 4: Chlorination to this compound
-
CAUTION: This step must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, carefully add 8-bromo-4-hydroxyquinoline (5.0 g, 22.3 mmol) to phosphorus oxychloride (30 mL, 323 mmol).
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to afford pure this compound.
Protocol: Derivatization via Sequential Nucleophilic Substitution
This general protocol outlines the strategy for creating a library of derivatives by exploiting the differential reactivity of the C4 and C2 positions.
Caption: Sequential substitution workflow for derivatization.
5.1. General Protocol for C4-Substitution
-
Dissolve this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol.
-
Add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the 8-bromo-2-chloro-4-substituted quinoline.
5.2. General Protocol for C2-Substitution
-
Dissolve the C4-substituted intermediate from the previous step (1.0 eq) in NMP or place it in a sealed reaction vial.
-
Add the second amine nucleophile (1.5 - 2.0 eq). For less reactive nucleophiles, a catalyst such as TFA may be required.[1]
-
Heat the reaction mixture to 120-150 °C for 24-48 hours. Monitor progress by LC-MS.
-
After cooling, perform an aqueous work-up and extraction as described for the C4 substitution.
-
Purify the final product by column chromatography, preparative HPLC, or recrystallization.
Protocol: In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] It is a standard preliminary assay for screening potential anticancer agents.[10][11]
6.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Human Cancer Cell Lines | (e.g., MCF-7, HT-29, HeLa) | ATCC |
| DMEM or RPMI-1640 Medium | Cell Culture Grade | Gibco |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco |
| Penicillin-Streptomycin | 10,000 U/mL | Gibco |
| Trypsin-EDTA | 0.25% | Gibco |
| MTT Reagent | 5 mg/mL in PBS | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Cell Culture Grade | Sigma-Aldrich |
| Doxorubicin | ≥98% (HPLC) | Sigma-Aldrich |
| 96-well flat-bottom plates | Sterile | Corning |
6.2. Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
6.3. Step-by-Step Procedure
-
Cell Seeding: Harvest logarithmically growing cancer cells using Trypsin-EDTA. Resuspend the cells in fresh complete medium (containing 10% FBS) and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Add 100 µL of this suspension to each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of each synthesized derivative and the positive control (Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Return the plate to the incubator for 48 or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
6.4. Data Analysis and Presentation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Abstreated - Absblank) / (Absvehicle - Absblank)] x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Example Data Presentation for Cytotoxicity Screening
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. HeLa |
| Control | - | - | 0.05 | 0.09 | 0.07 |
| Doxorubicin | |||||
| Cpd-01 | -NH-cPr | -NH-Bn | 1.25 | 2.50 | 1.80 |
| Cpd-02 | -NH-Ph | -NH-Bn | 5.60 | 8.10 | 7.30 |
| Cpd-03 | -NH-cPr | -NH-Ph | 0.95 | 1.15 | 0.88 |
Conclusion
This application note provides a detailed framework for the rational synthesis and biological evaluation of novel this compound derivatives. The protocols are designed to be robust and adaptable, allowing researchers to generate and screen a diverse library of compounds efficiently. By following these methodologies, scientists can systematically investigate the structure-activity relationships of this promising class of molecules, paving the way for the identification of lead candidates for future anticancer drug development.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opentrons.com [opentrons.com]
Strategic Derivatization of 8-Bromo-2,4-dichloroquinoline: A Versatile Scaffold for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract: The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] 8-Bromo-2,4-dichloroquinoline is a highly versatile starting material, offering three distinct reaction sites that can be selectively functionalized to generate vast libraries of novel compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for key transformations, including site-selective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
The Quinoline Scaffold: A Cornerstone of Kinase Inhibition
Quinoline-based molecules are integral to the development of kinase inhibitors, which are critical in treating various cancers by disrupting aberrant signaling pathways that drive tumor growth.[3] The rigid, heterocyclic structure of quinoline provides an excellent framework for positioning functional groups to interact with the ATP-binding pocket of kinases. The strategic importance of this compound lies in its trifunctional nature, allowing for controlled, stepwise modifications to explore the chemical space around the core, a crucial process in structure-activity relationship (SAR) studies.
Understanding the Reactivity Landscape
The synthetic utility of this compound stems from the differential reactivity of its three halogenated positions. A clear understanding of this hierarchy is essential for predictable and high-yield synthesis.
-
C4-Cl (Position 4): This position is the most electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent ring nitrogen atom acts as a powerful electron-withdrawing group, activating the C4 position for attack by nucleophiles like amines, alcohols, and thiols under relatively mild conditions.[4]
-
C2-Cl (Position 2): While also activated by the ring nitrogen, the C2 position is significantly less reactive towards SNAr than C4.[5][6] Substitution at this site typically requires more forcing conditions, such as higher temperatures or stronger bases. This reactivity gap between C2 and C4 is the foundation of site-selective derivatization.
-
C8-Br (Position 8): The carbon-bromine bond on the benzo-fused ring is not activated towards SNAr. However, it is an ideal handle for a suite of powerful palladium-catalyzed cross-coupling reactions, which have revolutionized pharmaceutical synthesis.[7][8] These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds.
This predictable reactivity allows for a logical and sequential approach to molecular construction, as illustrated below.
Figure 1: Sequential derivatization strategies for this compound.
PART I: Palladium-Catalyzed Cross-Coupling at the C8 Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for bond construction in modern organic synthesis.[9][10] The C8-bromo position is an excellent substrate for these transformations. The general order of halide reactivity in these couplings is I > Br > OTf > Cl, meaning the C-Br bond will react selectively over the C-Cl bonds under appropriate conditions.[11][12]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction creates a carbon-carbon bond between the quinoline C8 position and a wide variety of aryl or vinyl boronic acids or esters. This reaction is a cornerstone of biaryl synthesis and is noted for its mild conditions and tolerance of diverse functional groups.[13][14]
Workflow:
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst. For many applications, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) is effective. For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) with a specialized ligand like SPhos (0.06 mmol, 6 mol%) may be required.[14]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active catalytic species. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination).[15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A polar, often aqueous, mixture is used to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step. |
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl halides, creating conjugated enynes and arylalkynes.[12] It uniquely uses a dual-catalyst system of palladium and copper(I).[16]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Solvent and Amine: Add an anhydrous, degassed solvent like THF or DMF (10 mL) followed by an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 mmol). The amine acts as both the base and, often, a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. The reaction is often rapid, completing in 1-6 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Facilitates the main cross-coupling cycle.[11]
-
Copper(I) Co-catalyst: The key role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is much faster than direct reaction of the alkyne with the palladium center.[12]
-
Amine Base: The amine deprotonates the terminal alkyne to make it nucleophilic and also neutralizes the HBr generated during the reaction.[16]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[17][18] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a specialized phosphine ligand (e.g., XPhos or RuPhos, 0.08 mmol, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and an anhydrous, aprotic solvent like toluene or dioxane (8 mL).
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor reaction progress by LC-MS (typically 6-24 hours).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
The Critical Role of the Ligand: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand.[19] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Using simple ligands like PPh₃ often results in failed reactions.[20]
PART II: Nucleophilic Aromatic Substitution (SNAr) at C4 and C2
The electron-deficient nature of the pyridine ring in the quinoline system allows for SNAr reactions at the C2 and C4 positions.
Protocol 4: Selective SNAr at the C4 Position
The higher reactivity of the C4-Cl allows for its selective replacement under mild conditions, leaving the C2-Cl and C8-Br untouched.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol, isopropanol, or acetonitrile (10 mL).
-
Nucleophile Addition: Add the amine nucleophile (e.g., aniline or benzylamine, 1.1 mmol). For less reactive amines, a non-nucleophilic base like DIPEA (1.5 mmol) can be added to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to a gentle reflux (e.g., 80 °C). The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The product can often be purified by recrystallization or by standard flash chromatography.
Why is C4 more reactive? Theoretical and experimental studies have shown that the carbon atom at the 4-position is more electron-deficient (possessing a higher LUMO coefficient) than the C2 carbon.[4][21] This makes it a more favorable site for attack by an incoming nucleophile, resulting in a lower activation energy for the reaction.[4]
Protocol 5: SNAr at the C2 Position
To substitute the less reactive C2-Cl, more forcing conditions are required. This reaction is typically performed on a substrate where the C4 position has already been functionalized.
Detailed Step-by-Step Protocol:
-
Starting Material: Use the product from Protocol 4 (e.g., 8-bromo-4-amino-2-chloroquinoline) (1.0 mmol).
-
Reaction Setup: Dissolve the starting material in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or seal it in a microwave vial with a lower boiling solvent.
-
Reagent Addition: Add the second nucleophile (which can be the same as or different from the first) in excess (2.0-3.0 mmol) and a suitable base if necessary.
-
Reaction: Heat the reaction to a high temperature (e.g., 120-180 °C) or use microwave irradiation. Monitor carefully by LC-MS.
-
Workup & Purification: Follow standard aqueous workup and chromatographic purification procedures.
Summary of Reaction Conditions
| Reaction Type | Position | Key Reagents | Typical Conditions | Expected Yield |
| Suzuki-Miyaura | C8 | Ar-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O, 80-100 °C | 70-95% |
| Sonogashira | C8 | R-C≡CH, Pd/Cu Catalyst, Amine | THF or DMF, RT-60 °C | 75-98% |
| Buchwald-Hartwig | C8 | R₂NH, Pd Catalyst/Ligand, Base | Toluene or Dioxane, 80-110 °C | 60-90% |
| SNAr (Selective) | C4 | R₂NH or R-OH | EtOH or ACN, RT-80 °C | 85-99% |
| SNAr (Forced) | C2 | R₂NH or R-OH | NMP or Microwave, 120-180 °C | 50-80% |
Conclusion
This compound is a powerful and versatile building block for constructing complex molecular architectures. By leveraging the inherent differences in reactivity across its three functionalizable sites, medicinal chemists can employ a rational and stepwise approach to synthesis. The palladium-catalyzed cross-coupling reactions at C8 and the regioselective nucleophilic aromatic substitutions at C4 and C2 provide a robust toolkit for generating diverse libraries of quinoline derivatives, accelerating the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of 2-amino-8-bromo-4-chloroquinoline
An Application Note for the Laboratory Preparation of 2-amino-8-bromo-4-chloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline and its derivatives are cornerstone structures in medicinal chemistry and materials science, recognized as "privileged structures" for their capacity to bind to a diverse range of biological targets.[1] The specific molecule, 2-amino-8-bromo-4-chloroquinoline, represents a highly versatile synthetic intermediate. The strategic placement of its functional groups—a nucleophilic amino group at the 2-position, a reactive chloro group at the 4-position for nucleophilic aromatic substitution (SNAr), and a bromo group at the 8-position for metal-catalyzed cross-coupling reactions—makes it an ideal starting point for constructing complex molecular architectures. This application note provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate, grounded in established chemical principles and safety practices.
Overall Synthetic Strategy
The synthesis is designed as a robust three-step sequence, commencing with a commercially available starting material. The core of the strategy is the construction of the quinoline ring system via the Vilsmeier-Haack reaction, a powerful and reliable method for the cyclization of N-arylacetamides.[2] This is followed by a selective reduction to install the final amino group.
Visualizing the Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from the starting material to the final product, highlighting the key transformations and reagents involved in each step.
Caption: Synthetic pathway for 2-amino-8-bromo-4-chloroquinoline.
Materials and Equipment
Proper preparation is paramount for a successful synthesis. The following table details the necessary reagents and equipment.
| Reagent/Material | CAS Number | Molecular Wt. | Key Hazards |
| 2-Bromo-6-nitroaniline | 59255-97-5 | 217.03 g/mol | Toxic, Irritant |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | Corrosive, Flammable |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | Corrosive, Flammable |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Highly Corrosive, Reacts Violently with Water |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Reproductive Toxin, Irritant |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 g/mol | Corrosive, Irritant |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | Flammable |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Flammable, Irritant |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Mild Irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Hygroscopic |
| Equipment | |||
| Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, rotary evaporator, Buchner funnel and flask, standard laboratory glassware, fume hood. |
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-Bromo-6-nitrophenyl)acetamide
Causality: This initial step protects the aniline nitrogen as an acetamide. The acetyl group is a necessary component for the subsequent Vilsmeier-Haack cyclization, where it participates in the formation of the quinoline ring.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-nitroaniline (10.0 g, 46.1 mmol).
-
Add 50 mL of glacial acetic acid to the flask and stir to dissolve the starting material.
-
Carefully add acetic anhydride (6.5 mL, 69.1 mmol, 1.5 equiv.) to the solution.
-
Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product, N-(2-bromo-6-nitrophenyl)acetamide, in a vacuum oven. The product is typically a pale yellow solid and is used in the next step without further purification.
Step 2: Synthesis of 8-Bromo-4-chloro-2-nitroquinoline (Vilsmeier-Haack Cyclization)
Causality: The Vilsmeier-Haack reaction is a formylation and cyclization process. The Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as an electrophile that attacks the electron-rich aromatic ring of the acetanilide, leading to intramolecular cyclization and subsequent aromatization to form the quinoline core.[3] POCl₃ also serves as the chlorinating agent, converting the intermediate hydroxyquinoline to the 4-chloro derivative.
Procedure:
-
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.
-
In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stir bar, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (15 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (20 mL, 215 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add N-(2-bromo-6-nitrophenyl)acetamide (10.0 g, 38.6 mmol) from Step 1 portion-wise to the cold Vilsmeier reagent.
-
Once the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-6 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.
-
Allow the ice to melt, then neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH reaches 7-8.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with copious amounts of cold water.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 8-bromo-4-chloro-2-nitroquinoline as a solid.
Step 3: Synthesis of 2-Amino-8-bromo-4-chloroquinoline (Nitro Reduction)
Causality: The nitro group is a versatile precursor to an amine. Stannous chloride (SnCl₂) in an acidic medium is a classic and effective reagent for the reduction of aromatic nitro groups, providing a straightforward route to the target aniline derivative.[1]
Procedure:
-
In a 500 mL round-bottom flask, suspend 8-bromo-4-chloro-2-nitroquinoline (8.0 g, 27.8 mmol) in 150 mL of absolute ethanol.
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (31.5 g, 139 mmol, 5 equiv.) in one portion.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 3 hours. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH 8-9) to neutralize the acidic tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final product, 2-amino-8-bromo-4-chloroquinoline.
Quantitative Data and Characterization
| Parameter | Step 1 | Step 2 | Step 3 |
| Reaction Time | 2 hours | 4-6 hours | 3 hours |
| Temperature | 110-120 °C | 80-90 °C | ~80 °C |
| Expected Yield | >90% | 60-75% | 70-85% |
| Appearance | Pale yellow solid | Yellow solid | Off-white to light brown solid |
| Purity (Post-Purification) | >95% | >98% | >98% |
Characterization data for the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure and purity.
Safety and Handling
Hazard Assessment:
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle only in a fume hood with appropriate PPE.
-
Acetic Anhydride & Acetic Acid: Corrosive and can cause severe burns. Flammable.
-
N,N-Dimethylformamide (DMF): A potential reproductive hazard. Avoid inhalation and skin contact.
-
Stannous Chloride (SnCl₂): Corrosive and may cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling POCl₃.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Skin and Body Protection: Wear a flame-resistant lab coat.
Waste Disposal:
-
All organic waste should be collected in a designated halogenated waste container.
-
Aqueous waste should be neutralized before disposal. Tin-containing waste may require specialized disposal procedures according to local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 (Vilsmeier-Haack) | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Moisture contamination deactivating the Vilsmeier reagent. | 1. Increase reaction time or temperature slightly. 2. Ensure pH is fully neutralized to precipitate all product. 3. Use anhydrous DMF and ensure all glassware is thoroughly dried. |
| Incomplete reduction in Step 3 | 1. Insufficient reducing agent. 2. Poor quality of SnCl₂·2H₂O. | 1. Ensure the correct stoichiometry (5 equivalents) of SnCl₂·2H₂O is used. 2. Use a fresh bottle of the reagent. |
| Difficulty in purifying the final product | Presence of tin salts in the crude product. | During the work-up of Step 3, ensure the aqueous layer is thoroughly basic (pH > 8) and extract multiple times with ethyl acetate to effectively separate the product from inorganic salts. |
References
Application Note: A Scalable and Robust Protocol for the Gram-Scale Synthesis of 8-Bromo-2,4-dichloroquinoline
Abstract
This application note provides a comprehensive and detailed protocol for the large-scale laboratory synthesis of 8-Bromo-2,4-dichloroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. The described one-pot procedure, utilizing 2-bromoaniline and malonic acid with phosphorus oxychloride as both the cyclization and chlorinating agent, is optimized for scalability, efficiency, and high purity. We delve into the mechanistic underpinnings of the reaction, offer critical process parameters, and provide troubleshooting insights to ensure reproducible, high-yield synthesis for researchers and drug development professionals.
Introduction: The Synthetic Value of this compound
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1][2] The strategic placement of reactive handles, such as halogen atoms, on the quinoline nucleus provides synthetic chemists with versatile points for diversification. This compound is a particularly valuable intermediate; the chlorine atoms at the 2- and 4-positions exhibit differential reactivity, allowing for sequential and regioselective nucleophilic substitutions, while the bromine atom at the 8-position is primed for metal-catalyzed cross-coupling reactions. This trifunctional handle makes it an ideal precursor for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.
The synthesis of 2,4-dichloroquinolines is classically achieved through the condensation of an aromatic amine with malonic acid in the presence of phosphorus oxychloride (POCl₃).[3][4] This method is robust, utilizes readily available starting materials, and is amenable to scale-up, making it the preferred industrial and laboratory approach. This guide provides a detailed, field-proven protocol for this transformation, specifically tailored for the synthesis of the 8-bromo derivative.
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot reaction where 2-bromoaniline is condensed with malonic acid. The reaction is mediated by phosphorus oxychloride, which serves a dual role: it acts as a dehydrating agent to facilitate the initial cyclization and subsequently as a chlorinating agent to convert the resulting quinolinedione intermediate into the final product.
Overall Reaction:
Image of the chemical reaction scheme: 2-bromoaniline + malonic acid in POCl3 yields this compound.
The mechanism is understood to proceed through several key stages:
-
Amide Formation: The aniline nitrogen attacks the activated malonic acid (or its derivative formed with POCl₃), leading to the formation of a malonodiamide or N-arylmalonamic acid intermediate.
-
Intramolecular Cyclization: Under the strongly acidic and dehydrating conditions provided by POCl₃, the intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form a 4-hydroxy-2-quinolone ring system.
-
Dichlorination: The excess POCl₃ then acts as the chlorinating agent. It converts the tautomeric keto and hydroxyl groups of the quinolone intermediate into the corresponding chlorides, yielding the thermodynamically stable aromatic 2,4-dichloroquinoline product.[4]
Figure 1: Simplified reaction mechanism for the formation of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a ~50-gram scale synthesis. Adjustments to reagent quantities and equipment size are necessary for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Bromoaniline | ≥98% | Sigma-Aldrich | 615-36-1 | |
| Malonic Acid | ≥99% | Sigma-Aldrich | 141-82-2 | |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 | Handle with extreme caution. |
| Crushed Ice | N/A | N/A | N/A | Prepare a large quantity. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For recrystallization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | 7757-82-6 | For drying. |
Equipment
-
2 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Heating mantle with a temperature controller
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
1 L pressure-equalizing dropping funnel
-
Large beaker or container (at least 5 L) for quenching
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware for extraction and recrystallization
**3.3. Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing large amounts of heat and toxic HCl gas. ALL operations involving POCl₃ must be performed in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Quenching: The work-up procedure is highly exothermic and releases HCl gas. The reaction mixture must be added to ice very slowly with efficient stirring and cooling. Ensure the fume hood sash is lowered to a safe level.
-
Waste Disposal: All aqueous and organic waste must be neutralized and disposed of according to institutional safety guidelines.
Step-by-Step Experimental Procedure
Figure 2: Overall experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried. Place the flask in the heating mantle. Under an inert atmosphere (e.g., nitrogen), charge the flask with phosphorus oxychloride (300 mL, 3.2 mol). Begin stirring and add malonic acid (52.0 g, 0.50 mol) portion-wise to the stirred POCl₃. The mixture may warm slightly.
-
Aniline Addition: In a separate beaker, dissolve 2-bromoaniline (86.0 g, 0.50 mol) in phosphorus oxychloride (100 mL). Transfer this solution to the dropping funnel. Cool the main reaction flask in an ice-water bath. Once the internal temperature is below 10°C, begin the dropwise addition of the 2-bromoaniline solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 15°C. The reaction is exothermic.
-
Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 110-120°C). Maintain the reflux for 4 hours. The reaction color will darken significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:EtOAc).
-
Work-up and Quenching: After 4 hours, turn off the heat and allow the mixture to cool to room temperature. Prepare a 5 L beaker with 2 kg of crushed ice and place it in a larger container for secondary containment. IN A FUME HOOD , very slowly and carefully, pour the cooled reaction mixture in a thin stream onto the vigorously stirred crushed ice. This process is highly exothermic and will generate large volumes of HCl gas. Control the rate of addition to keep the reaction manageable.
-
Neutralization and Isolation: Once the addition is complete and the ice has melted, a slurry containing the crude product will have formed. Slowly add a saturated solution of sodium bicarbonate (or solid NaHCO₃ carefully in portions) to the stirred slurry until the pH of the aqueous layer is neutral (pH 7-8). The crude, off-white to tan solid product is then collected by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 250 mL).
-
Purification: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid, then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and air dry.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Results and Characterization
Following this protocol typically yields the desired product with high purity.
Summary of Key Parameters
| Parameter | Value |
| Starting Material | 2-Bromoaniline (86.0 g, 0.50 mol) |
| Reagents | Malonic Acid (52.0 g, 0.50 mol), POCl₃ (400 mL total) |
| Reaction Time | 4 hours at reflux |
| Expected Yield | 105-115 g (76-83%) |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 135-138 °C |
Analytical Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (dd, J = 8.5, 1.5 Hz, 1H), 7.95 (dd, J = 7.7, 1.5 Hz, 1H), 7.55 (s, 1H), 7.48 (t, J = 8.1 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.8, 149.3, 144.2, 134.5, 129.1, 128.5, 126.9, 123.0, 121.8.
-
Mass Spectrometry (EI): m/z 275/277/279 (M⁺), corresponding to the isotopic pattern for one bromine and two chlorine atoms.
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Order: Adding the aniline solution to the POCl₃/malonic acid mixture is crucial for controlling the initial exothermic amidation reaction and preventing the formation of side products.
-
Anhydrous Conditions: The presence of moisture can prematurely hydrolyze the POCl₃, reducing its effectiveness and leading to lower yields. Ensure all glassware is oven-dried before use.
-
Troubleshooting Low Yields: If the yield is significantly lower than expected, consider the following:
-
Incomplete Reaction: The reaction may require a longer reflux time. Confirm completion with TLC before proceeding to the work-up.
-
Inefficient Quenching/Neutralization: Product can be lost if the pH is not properly adjusted to neutral, as the quinoline nitrogen is basic and can form a water-soluble salt in acidic conditions.
-
Purification Losses: Overuse of solvent during recrystallization can lead to significant product loss. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
-
Product Purity: If the product is dark or oily, it may be contaminated with tarry by-products from overheating. A second recrystallization or a plug of silica gel filtration may be necessary to improve purity. Careful temperature control during the aniline addition and reflux is the best preventative measure.[5]
Conclusion
The protocol detailed herein represents a reliable, scalable, and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the critical safety and experimental parameters, researchers can confidently produce this versatile chemical intermediate in large quantities, facilitating advancements in drug discovery and materials science.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Heck Coupling of 8-Bromo-2,4-dichloroquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] Consequently, the development of robust and efficient synthetic methodologies to functionalize the quinoline ring is a cornerstone of modern medicinal chemistry and drug discovery.[5][6][7]
The Mizoroki-Heck reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation, enabling the coupling of aryl or vinyl halides with alkenes.[8][9][10] This palladium-catalyzed transformation provides a direct pathway to substituted alkenes, which are themselves valuable synthetic intermediates.[11][12] This guide provides a detailed examination of the Heck coupling reaction as applied to 8-Bromo-2,4-dichloroquinoline, a substrate poised for selective functionalization to generate novel molecular architectures for research and development.
Reaction Principle: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[9] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming an organopalladium(II) complex. This step is typically the rate-determining step, and the reactivity of the halide follows the trend: I > Br > OTf >> Cl.[13]
-
Migratory Insertion (Syn-Carbopalladation): The alkene coordinates to the Pd(II) center. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon σ-bond.[13][14]
-
β-Hydride Elimination (Syn-Elimination): A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step is stereospecific and generally leads to the trans-(E)-alkene, which is thermodynamically more stable.[11][13]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination of H-X, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]
Application Profile: Heck Coupling with this compound
The substrate, this compound, presents an interesting case for regioselective functionalization. It possesses three halogen atoms at distinct positions. Based on the principles of the oxidative addition step, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds.[13] This inherent reactivity difference allows for selective coupling at the C8-position under carefully controlled conditions, leaving the two chlorine atoms untouched for potential subsequent transformations.
Key Substrate Features:
-
Primary Reaction Site: The C8-Bromo position is the target for the Heck coupling due to the higher reactivity of the C-Br bond in the oxidative addition step.
-
Electron-Deficient System: The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents can influence the reactivity of the aryl system.
-
Potential for Ortho-Effects: The peri-relationship between the C8-bromo and the quinoline nitrogen may have steric or electronic effects on the reaction.
Detailed Experimental Protocol
This section provides a representative protocol for the Heck coupling of this compound with n-butyl acrylate.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for workup)
-
Brine solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).[15][16]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes. Then, add n-butyl acrylate (1.5 equiv) via syringe.
-
Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL).[15]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Key Parameters and Optimization
The success of the Heck reaction depends on the careful selection of several key parameters. The following table summarizes common choices and their rationale.
| Parameter | Common Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Tetrakis(triphenylphosphine)palladium(0) | Pd(II) sources like Pd(OAc)₂ are often air-stable and are reduced in situ to the active Pd(0) species.[9][17] Pd(0) sources are used directly but can be more sensitive to air. |
| Ligand | Phosphines (e.g., PPh₃, P(o-tolyl)₃), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is a common, cost-effective choice.[9][11] Bulky electron-rich ligands can improve rates for less reactive halides. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, NaOAcOrganic: Et₃N, DIPEA | The base is crucial for regenerating the Pd(0) catalyst.[11][13] Inorganic bases like K₂CO₃ are robust and widely used. Organic amines can sometimes act as reducing agents for Pd(II) precursors. |
| Solvent | DMF, DMAc, NMP, Acetonitrile | High-boiling polar aprotic solvents are generally preferred as they effectively dissolve the reactants and maintain the catalyst in solution at elevated temperatures.[15][16] |
| Temperature | 80 - 140 °C | Higher temperatures are often required to drive the reaction, especially with less reactive bromides or chlorides.[15][18] However, excessively high temperatures can lead to catalyst decomposition or loss of selectivity. |
| Alkene Partner | Acrylates, Styrenes, Ethylene | Electron-deficient alkenes, such as acrylates, are highly reactive and typically give good yields.[9] The choice of alkene dictates the final product structure. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents/solvent. | Ensure a strictly inert atmosphere. Increase reaction temperature in 10 °C increments. Use fresh, anhydrous solvent and high-purity reagents. |
| Catalyst Decomposition (black precipitate) | Reaction temperature is too high; Ligand dissociation. | Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
| Formation of Side Products | Alkene homocoupling; Reaction at C-Cl positions. | Ensure slow addition of the alkene. Keep the reaction temperature as low as possible to maintain selectivity for the C-Br bond. |
| Poor Reproducibility | Trace oxygen or moisture in the reaction. | Ensure all glassware is thoroughly oven-dried. Use high-purity inert gas and properly degassed, anhydrous solvents. |
Conclusion
The Heck reaction is a highly effective method for the selective functionalization of this compound at the C8-position. This protocol provides a robust starting point for synthesizing a variety of 8-vinylquinoline derivatives, which are valuable building blocks for drug discovery and materials science. By carefully controlling the reaction parameters, researchers can achieve high yields and excellent selectivity, paving the way for the development of novel and complex molecular structures.
References
- 1. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of 8-Bromo-2,4-dichloroquinoline in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic properties is relentless. Among the myriad of heterocyclic scaffolds, the quinoline nucleus stands out for its inherent photophysical characteristics and thermal stability. The strategic halogenation of this core structure, as exemplified by 8-Bromo-2,4-dichloroquinoline, provides a versatile platform for the synthesis of advanced functional materials. The presence of three distinct halogen atoms at the C2, C4, and C8 positions offers a hierarchical reactivity profile, enabling selective and sequential functionalization through modern cross-coupling methodologies. This document serves as a comprehensive guide for researchers, materials scientists, and professionals in drug development, detailing the applications and experimental protocols for leveraging this compound as a precursor to next-generation materials for organic electronics and sensor technology.
The differential reactivity of the chloro and bromo substituents is the cornerstone of this compound's utility. The chloro groups, particularly at the C4 position, are more susceptible to nucleophilic substitution, while the bromo group at the C8 position is primed for palladium-catalyzed cross-coupling reactions. This tiered reactivity allows for a programmed, step-wise elaboration of the quinoline core, paving the way for the creation of complex, multifunctional molecules with precisely controlled electronic and steric properties.
Core Application: A Precursor for Organic Light-Emitting Diode (OLED) Emitters
The development of efficient and stable emitters is a critical driver of innovation in OLED technology. Polysubstituted quinoline derivatives have emerged as a promising class of materials, serving as fluorescent emitters due to their intrinsic luminescence.[1] The strategic substitution on the quinoline ring allows for the fine-tuning of the emission color, quantum yield, and charge transport properties. This compound is an ideal starting material for accessing a diverse library of such emitters.
Scientific Rationale: Engineering Emissive Materials through Cross-Coupling
The core principle behind utilizing this compound lies in the strategic introduction of aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By appending π-conjugated systems to the quinoline scaffold, it is possible to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the emission wavelength. The non-emissive this compound can be transformed into highly fluorescent materials by extending its π-conjugation.
For instance, the introduction of electron-donating or electron-withdrawing groups on the coupled aryl substituents can create donor-π-acceptor systems, which often exhibit intramolecular charge transfer (ICT) characteristics, leading to tunable and often red-shifted emission.[1]
Experimental Workflow: From Precursor to Photoactive Material
The following diagram illustrates a generalized workflow for the synthesis of a triaryl-substituted quinoline emitter from this compound.
Caption: Synthetic and characterization workflow for OLED emitters.
Detailed Protocol 1: Synthesis of a 2,4,8-Triarylquinoline Derivative via Sequential Suzuki-Miyaura Coupling
This protocol describes a representative three-step synthesis to produce a 2,4,8-triarylquinoline from this compound. The choice of reaction conditions is critical for achieving selectivity. The C4-Cl is generally more reactive towards Suzuki coupling than the C2-Cl, and both are more reactive than the C8-Br bond. This allows for a directed synthesis.
Materials and Reagents
| Reagent | Supplier | Purity | Purpose |
| This compound | Commercial Source | >97% | Starting Material |
| Arylboronic Acid 1, 2, & 3 | Commercial Source | >98% | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Commercial Source | >98% | Catalyst |
| K₂CO₃ (Potassium Carbonate) | Commercial Source | >99% | Base |
| 1,4-Dioxane | Commercial Source | Anhydrous | Solvent |
| Deionized Water | In-house | - | Co-solvent |
| Ethyl Acetate | Commercial Source | HPLC Grade | Extraction Solvent |
| Brine | In-house | - | Washing Agent |
| Anhydrous Na₂SO₄ (Sodium Sulfate) | Commercial Source | >99% | Drying Agent |
Step-by-Step Methodology
Step 1: Selective Suzuki Coupling at the C4 Position
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), Arylboronic Acid 1 (1.1 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 3:1 v/v ratio) via syringe.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 - 0.05 eq) to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 8-Bromo-2-chloro-4-arylquinoline, by column chromatography on silica gel.
Step 2 & 3: Sequential Coupling at C2 and C8 Positions
Repeat the general procedure from Step 1 using the product from the previous step as the starting material and the corresponding arylboronic acid (Arylboronic Acid 2 for the C2 position, and Arylboronic Acid 3 for the C8 position). The reaction temperature and catalyst loading might need to be optimized for each step due to the changing reactivity of the substrate. Generally, the coupling at the C8-Br position may require slightly harsher conditions (e.g., higher temperature or a more active catalyst system).
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For less reactive halides, more advanced catalyst systems involving bulky phosphine ligands (e.g., XPhos, SPhos) may be necessary.
-
Base: An inorganic base like K₂CO₃ is essential to activate the boronic acid for transmetalation with the palladium complex.[2]
-
Solvent System: The mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial for dissolving both the organic substrate and the inorganic base, facilitating the reaction.
Core Application: Building Block for Functional Polymers and Sensors
Beyond discrete molecules for OLEDs, this compound can serve as a monomer or a key intermediate in the synthesis of functional polymers for organic electronics or as a platform for chemical sensors.
Scientific Rationale: Creating π-Conjugated Polymers and Chemosensors
By employing di-boronic acids in Suzuki polycondensation reactions, this compound can be incorporated into the backbone of π-conjugated polymers. The quinoline unit can impart desirable electron-accepting properties to the polymer, making it suitable for applications in organic solar cells or field-effect transistors.
Furthermore, the nitrogen atom in the quinoline ring and potential chelating sites introduced through functionalization can act as binding sites for metal ions or other analytes. Changes in the photophysical properties (e.g., fluorescence quenching or enhancement) upon binding can be harnessed for the development of selective and sensitive chemical sensors.[3]
Detailed Protocol 2: Functionalization via Buchwald-Hartwig Amination for Sensor Precursors
The chloro-substituents on the quinoline core are also amenable to C-N bond formation via the Buchwald-Hartwig amination. This reaction is a powerful tool for introducing amine functionalities, which can serve as versatile handles for further derivatization or as active sites in sensors.[4]
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene, the amine (1.2 eq), and this compound (1.0 eq).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.
Characterization of Functionalized Quinoline Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized materials.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | To elucidate the molecular structure and confirm the successful substitution at the desired positions. | Disappearance of signals corresponding to the protons adjacent to the substituted positions and the appearance of new signals from the introduced aryl or amino groups. Changes in chemical shifts will indicate the new electronic environment of the quinoline core. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound and confirm its identity. | The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target molecule. |
| UV-Visible Spectroscopy | To study the electronic absorption properties and determine the HOMO-LUMO gap. | The introduction of conjugated substituents will lead to a red-shift (bathochromic shift) in the absorption maxima compared to the starting material, indicating an extended π-system. |
| Photoluminescence (PL) Spectroscopy | To investigate the emission properties, including the emission maximum (λₑₘ) and quantum yield (Φ). | The functionalized derivatives are expected to exhibit fluorescence, with the emission color depending on the nature of the substituents. The quantum yield provides a measure of the emission efficiency.[1] |
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block in materials science. Its well-defined and hierarchical reactivity allows for the precise and programmed synthesis of complex, functional organic molecules. The protocols outlined in this document for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthesis of novel materials for OLEDs, organic semiconductors, and chemical sensors. The continued development of more efficient and selective catalytic systems will further expand the utility of this and related halogenated heterocyclic compounds, paving the way for the next generation of advanced materials with tailored properties for a wide range of applications.
References
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 8-Bromo-2,4-dichloroquinoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 8-bromo-2,4-dichloroquinoline. This substrate presents unique challenges due to its multiple halogenated sites with differential reactivity. This document is designed to help you navigate these complexities, enhance your reaction yields, and achieve high selectivity.
Core Principles: Understanding the System
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide.[3][4] The general mechanism proceeds through a well-defined catalytic cycle.[1][5]
References
Common side products in the synthesis of 8-Bromo-2,4-dichloroquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes are possible, a common and logical approach involves the initial formation of a quinoline core, followed by halogenation steps. The inherent reactivity of the quinoline system at various positions can, however, lead to the formation of several side products. This guide will address the most frequently encountered impurities and provide actionable solutions.
A plausible and efficient synthetic pathway, which forms the basis of this guide, is illustrated below. It begins with the cyclization of an appropriate aniline derivative to form the core quinoline structure, followed by chlorination and, finally, regioselective bromination.
Caption: Plausible synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound.
Issue 1: Dark Tar-Like Substance Formation During Initial Cyclization
Question: During the initial cyclization reaction to form the quinoline ring, my reaction mixture has turned dark brown/black, and I am observing the formation of a significant amount of insoluble, tar-like material. What is causing this, and how can I prevent it?
Answer:
Causality: The formation of tar and polymeric materials is a common issue in quinoline syntheses like the Skraup or Doebner-von Miller reactions, which often employ strongly acidic and high-temperature conditions.[1] These conditions can promote the polymerization of reactants or intermediates. For instance, if your synthesis involves a reaction akin to the Conrad-Limpach synthesis using a β-ketoester, the acidic or basic conditions at elevated temperatures can lead to side reactions and decomposition, resulting in these undesirable byproducts.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. Run preliminary experiments at lower temperatures to find the minimum required for the reaction to proceed at a reasonable rate. Excursions above the optimal temperature are often the primary cause of polymerization.
-
Purity of Starting Materials: Ensure your aniline derivative and other reactants are of high purity. Contaminants can act as initiators for polymerization.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This will prevent oxidative side reactions that can contribute to the formation of colored, high-molecular-weight impurities.
-
Gradual Addition of Reagents: Instead of combining all reactants at once, consider the slow, portion-wise, or dropwise addition of one of the key reagents. This can help to control the reaction exotherm and maintain a low concentration of reactive intermediates, thus minimizing side reactions.
Issue 2: Incomplete Chlorination - Presence of Hydroxyquinolines in the Product
Question: After the chlorination step with phosphorus oxychloride (POCl₃), my NMR and mass spectrometry data suggest the presence of mono-chloro-hydroxy- and dihydroxy-bromoquinoline species in my product. How can I drive the reaction to completion?
Answer:
Causality: The conversion of the hydroxyl groups at the 2- and 4-positions of the quinoline ring to chloro groups is a nucleophilic substitution reaction. Incomplete reaction can be due to several factors: insufficient reagent, lower reactivity of the second hydroxyl group after the first has been converted, or insufficient reaction time/temperature. The starting material, 8-Bromoquinoline-2,4-diol, may not be fully soluble in the chlorinating agent, leading to a heterogeneous mixture and incomplete reaction.
Troubleshooting Protocol:
-
Excess of Chlorinating Agent: Use a larger excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃). A common starting point is 5-10 molar equivalents.
-
Addition of a Catalyst/Co-reagent: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, or a stoichiometric amount of phosphorus pentachloride (PCl₅) can enhance the rate and completeness of the chlorination reaction.[2]
-
Increased Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to reflux, for an adequate duration. Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Solvent Considerations: While POCl₃ can often serve as both reagent and solvent, in some cases, the use of a high-boiling inert co-solvent might improve the solubility of the starting material and facilitate a more complete reaction.
| Parameter | Standard Protocol | Troubleshooting Modification |
| POCl₃ (equivalents) | 3 - 5 | 5 - 10 or more |
| Catalyst | None | Add catalytic N,N-dimethylaniline or 1 eq. PCl₅ |
| Temperature | 80-90 °C | Reflux (approx. 107 °C) |
| Reaction Time | 2-4 hours | 6-12 hours (or until completion by TLC/LC-MS) |
Issue 3: Formation of Regioisomers During Bromination
Question: My final product shows multiple bromine-containing species in the mass spectrum, and the NMR is complex. I suspect I have formed regioisomers during the bromination step. Which isomers are likely, and how can I improve the selectivity?
Answer:
Causality: This is one of the most common challenges. Electrophilic bromination of the quinoline ring is governed by the directing effects of the existing substituents. In 2,4-dichloroquinoline, the benzene ring is more activated towards electrophilic substitution than the electron-deficient pyridine ring. The chloro groups are deactivating but ortho-, para-directing. However, bromination can still occur at other positions, particularly the 5- and 6-positions, leading to a mixture of isomers. The desired 8-position is sterically accessible, but electronic factors can still allow for substitution at other sites. Studies on the bromination of substituted quinolines often report the formation of mixtures of mono- and even dibromo derivatives.[3][4]
Troubleshooting Protocol:
-
Choice of Brominating Agent: The choice of brominating agent can significantly influence selectivity. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂).
-
Solvent and Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity. The choice of solvent can also play a crucial role; less polar solvents may favor the desired isomer.
-
Use of a Lewis Acid Catalyst: While seemingly counterintuitive, a Lewis acid catalyst can sometimes complex with the quinoline nitrogen, altering the electronic distribution and improving selectivity for a specific position. This requires careful empirical optimization.
-
Purification Strategy: If isomer formation cannot be completely suppressed, a robust purification method is essential.
-
Column Chromatography: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) on silica gel is often effective at separating regioisomers.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.
-
Caption: Formation of regioisomers and over-bromination side products.
References
Technical Support Center: Optimizing Reactions with 8-Bromo-2,4-dichloroquinoline
Welcome to the technical support center for 8-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, we address common issues encountered during its use in various chemical transformations and provide in-depth, field-proven troubleshooting advice to improve reaction yields and purity. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding for future experimental design.
Understanding the Reactivity of this compound
This compound is a polyfunctionalized heterocyclic compound offering three distinct reactive sites for further elaboration. The reactivity of these sites is hierarchical, a crucial concept for designing selective transformations.
-
The Chloro Substituents (C2 and C4): The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the quinoline nitrogen atom activates these positions for nucleophilic attack. Generally, the C4 position is more reactive than the C2 position under mild conditions due to greater stabilization of the Meisenheimer intermediate.[1][2][3] Harsh reaction conditions are often required to substitute the C2-chloro group.[1]
-
The Bromo Substituent (C8): The bromine atom on the carbocyclic ring is primarily reactive towards palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This differential reactivity allows for a stepwise functionalization strategy, which is a cornerstone of many synthetic routes utilizing this building block.
Troubleshooting Guide & FAQs
Here we address specific issues that you might encounter in a question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. How can I improve it?
Answer: This is a common issue that can often be traced back to reaction conditions that are not optimal for the specific nucleophile being used.
-
Causality: The rate of SNAr reactions is highly dependent on the nucleophilicity of the attacking species, the stability of the intermediate, and the reaction temperature. For many amine nucleophiles, a base is required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl byproduct.
-
Troubleshooting Protocol:
-
Choice of Base: If you are not using a base, or are using a weak one, consider switching to a stronger, non-nucleophilic base. For amine reactions, diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. If the reaction is still slow, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used, particularly with less nucleophilic amines.
-
Solvent Selection: The solvent plays a critical role. Polar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they can solvate the intermediate and reactants effectively.
-
Temperature: Increase the reaction temperature. Many SNAr reactions on this scaffold require heating, sometimes to temperatures above 100 °C, especially for substitution at the C2 position.
-
Monitoring the Reaction: Ensure you are monitoring the reaction by a suitable technique (TLC, LC-MS) to accurately determine when the reaction has stalled or completed.
-
Question 2: I am seeing a mixture of products with substitution at both C2 and C4. How can I achieve better regioselectivity for the C4 position?
Answer: Achieving high regioselectivity is key to utilizing this building block effectively. As mentioned, the C4 position is inherently more reactive.[1][2][3] If you are seeing disubstitution, your reaction conditions are likely too harsh.
-
Causality: The activation energy for nucleophilic attack at C4 is lower than at C2.[3] By using milder conditions, you can exploit this kinetic difference.
-
Troubleshooting Protocol:
-
Lower the Temperature: This is the most critical parameter. Start your reaction at room temperature or even 0 °C and slowly warm up only if necessary. For many primary and secondary amines, reaction at C4 occurs readily at temperatures between 25-60 °C.
-
Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards disubstitution.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired monosubstituted product is maximized.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling at the C8-bromo position is giving a low yield, and I see significant amounts of starting material and a homocoupled boronic acid byproduct. What should I do?
Answer: Low yields in Suzuki-Miyaura couplings are frequently due to catalyst deactivation, improper reaction setup, or suboptimal choice of reagents.[4][5]
-
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps can lead to low yields. Oxygen can deactivate the Pd(0) catalyst, and the choice of base is critical for the transmetalation step.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting flow for low-yield Suzuki-Miyaura reactions.
-
Detailed Protocol for Improving Suzuki Coupling:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture (containing the quinoline, boronic acid, and base) by bubbling with argon or nitrogen for at least 15-30 minutes.[5]
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid.[6] An aqueous solution of K₂CO₃ or K₃PO₄ is often effective. For challenging couplings, consider using Cs₂CO₃ or an organic base like triethylamine.
-
Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, it may not be optimal for all substrates.[7] Consider using a more robust catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand (e.g., SPhos, XPhos).
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or acetonitrile/water) is typically used to dissolve both the organic and inorganic reagents.[7]
-
Question 4: I am attempting a Buchwald-Hartwig amination at the C8-bromo position, but the reaction is not proceeding. How can I optimize this?
Answer: Buchwald-Hartwig aminations are powerful but are highly dependent on the synergy between the palladium source, the ligand, and the base, which is often specific to the class of amine being used.[8][9]
-
Causality: The catalytic cycle involves the formation of a Pd(0)-ligand complex which undergoes oxidative addition to the aryl bromide. The amine then coordinates to the palladium, and after deprotonation by the base, reductive elimination furnishes the product.[9] The ligand's steric and electronic properties are critical for promoting these steps and preventing catalyst decomposition.
-
Optimization Table for Buchwald-Hartwig Amination:
| Parameter | Recommendation for Primary Amines | Recommendation for Secondary Amines | Recommendation for Weakly Nucleophilic Amines (e.g., anilines) |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or G3/G4 Precatalysts[8] | Pd(OAc)₂ or G3/G4 Precatalysts |
| Ligand | XPhos, RuPhos, or BrettPhos | Josiphos-type ligands or Xantphos | Biarylphosphine ligands (e.g., SPhos, DavePhos) |
| Base | NaOtBu or LHMDS[10] | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane | Toluene or CPME | 1,4-Dioxane or t-BuOH |
| Temperature | 80-110 °C | 80-110 °C | 100-120 °C |
-
Experimental Protocol for Optimization:
-
Screen Ligands: The choice of ligand is often the most impactful variable. Set up small-scale parallel reactions with different classes of ligands (e.g., a biarylphosphine, a ferrocenylphosphine) to identify a promising candidate.
-
Base Strength and Solubility: Use a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) for many aminations. The solubility of the base is also important; ensure good stirring to prevent the reaction from stalling.[10]
-
Use of Precatalysts: Consider using modern palladium precatalysts (e.g., XPhos-Pd-G3). These are often more stable and activate more reliably under reaction conditions.[8]
-
Section 3: Managing Side Reactions and Purification
Question 5: During my reaction, I observe the formation of a new, more polar spot on TLC that I suspect is a quinolone byproduct. How can I prevent this?
Answer: The chloro groups on the quinoline ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding quinolin-2-one or quinolin-4-one.[11]
-
Causality: Water present in the reaction mixture, either from solvents that are not anhydrous or from aqueous base solutions, can act as a nucleophile, displacing the chloride ions. This process is often facilitated by heat.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry. Use freshly distilled solvents and dry glassware.
-
Avoid Aqueous Bases if Possible: If hydrolysis is a significant issue, consider using a non-aqueous base system. For example, in a Suzuki coupling, you could use KF (potassium fluoride) in an anhydrous solvent.
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of hydrolysis.
-
Protecting Groups: In extreme cases, if the chloro groups are not the intended reaction site, they can be temporarily converted to a less reactive group, although this adds steps to the synthesis.
-
Question 6: My final product is difficult to purify. It contains residual palladium and byproducts from the coupling reaction. What are the best purification strategies?
Answer: Purification of palladium-catalyzed reaction products can be challenging due to the presence of highly colored palladium residues and structurally similar byproducts.
-
Purification Workflow:
Caption: General purification workflow for cross-coupling products.
-
Specific Tips:
-
Palladium Scavenging: After the reaction, you can add a palladium scavenger to the crude mixture. There are commercially available silica-based scavengers with thiol groups that bind tightly to residual palladium.
-
Aqueous Workup: A thorough aqueous workup is essential. Washing with a dilute acid or base can help remove unreacted starting materials or basic/acidic byproducts.
-
Chromatography: Flash column chromatography is the most common method. Use a solvent system that provides good separation on a TLC plate (an Rf of ~0.3 for the product is ideal).
-
Recrystallization/Trituration: If chromatography does not yield pure material, recrystallization from a suitable solvent system can be highly effective.[12] Alternatively, triturating the crude solid with a non-polar solvent like hexanes or diethyl ether can wash away soluble impurities, leaving the purer product behind.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming the Low Reactivity of the C4-Cl Bond in 8-Bromo-2,4-dichloroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-2,4-dichloroquinoline. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common challenge of low reactivity at the C4-chloro position. By understanding the underlying chemical principles and exploring various reaction methodologies, you can unlock the full synthetic potential of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-Cl bond in this compound less reactive than the C2-Cl bond in some reactions?
The differential reactivity of the chloro substituents at the C2 and C4 positions of the quinoline ring is a well-documented phenomenon rooted in the electronic properties of the heterocyclic system. The nitrogen atom in the quinoline ring is highly electronegative, which makes the adjacent C2 carbon (the azomethine carbon) more susceptible to oxidative addition with a palladium(0) catalyst in cross-coupling reactions.[1][2] This is often the rate-determining step in catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3]
Furthermore, the coordination of the quinoline nitrogen to the palladium center can direct the catalyst to the C2 position, further enhancing its reactivity over the C4 position.[1][2]
However, in the case of nucleophilic aromatic substitution (SNAr), the C4 position is generally more reactive.[4][5] This is because the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[5][6]
Q2: Does the 8-bromo substituent significantly impact the reactivity of the C4-Cl bond?
Yes, the 8-bromo substituent can influence the reactivity of the C4-Cl bond, primarily through electronic effects. Halogens, like bromine, are electron-withdrawing through induction but can be weakly electron-donating through resonance. The overall effect on the electron density of the quinoline ring can modulate the reactivity of both chloro substituents.
Additionally, the presence of multiple bromine atoms on a quinoline scaffold has been shown to be a key feature in compounds with potent biological activities, including anticancer properties.[7][8] While direct studies on the specific impact of the 8-bromo group on C4-Cl reactivity are not extensively detailed in the provided search results, the general principle of electronic modification by substituents holds true.
Q3: What are the primary strategies to achieve selective substitution at the C4 position?
Achieving selective C4 substitution requires careful consideration of the reaction type and conditions. The two main strategies are:
-
Exploiting the inherent reactivity in SNAr: Since the C4 position is more susceptible to nucleophilic attack, SNAr reactions are a primary method for selective functionalization at this position.[4][5]
-
Sequential Cross-Coupling: A common strategy involves first reacting the more reactive C2 position, for example, via a Sonogashira coupling to install an alkynyl group.[1][2][9] The resulting 2-alkynyl-4-chloroquinoline can then undergo a second cross-coupling reaction, such as a Suzuki coupling, at the C4 position.[1][9]
Q4: Are there any general tips for improving the success rate of reactions at the C4-Cl position?
Absolutely. Here are a few key considerations:
-
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often the slow step for C-Cl bond activation.[10][11]
-
Solvent and Base: The solvent system and the choice of base can dramatically influence reaction outcomes. For instance, in Suzuki couplings, a mixture of an organic solvent like dioxane with water is often effective, and the base helps to activate the boronic acid.[9][12][13]
-
Temperature: Higher reaction temperatures are often required to activate the less reactive C-Cl bond compared to C-Br or C-I bonds.[10][14]
-
Purity of Reagents: Ensure all reagents, especially the this compound, are of high purity. Impurities can poison the catalyst and lead to side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when attempting to functionalize the C4-Cl bond of this compound.
Issue 1: Low or No Conversion of Starting Material
This is a frequent challenge, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Detailed Protocols & Explanations
1. Verify Catalyst Activity and Loading:
-
Explanation: The C-Cl bond is stronger than C-Br and C-I bonds, making the oxidative addition to the Pd(0) center more difficult and often the rate-limiting step.[10] Insufficient active catalyst will result in poor conversion.
-
Protocol:
-
Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).
-
Use a freshly opened or properly stored palladium precatalyst.
-
Consider using a more active, pre-formed catalyst or an in-situ generated catalyst system.
-
2. Optimize the Ligand:
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For activating C-Cl bonds, bulky and electron-rich phosphine ligands are generally more effective.[11] They promote the formation of the active 14-electron species and accelerate oxidative addition.
-
Recommended Ligands for C-Cl Activation:
| Ligand | Class | Key Features |
| XPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine.[15] |
| SPhos | Buchwald Ligand | Similar to XPhos, often shows complementary reactivity. |
| PCy3 | Trialkylphosphine | Strong σ-donating ligand, effective for Suzuki couplings.[9] |
| dppf | Ferrocene-based | Bidentate ligand, can prevent palladium dimer formation.[16] |
3. Adjust Reaction Temperature and Time:
-
Explanation: Many cross-coupling reactions involving aryl chlorides require elevated temperatures (often >100 °C) to overcome the activation energy for C-Cl bond cleavage.[14]
-
Protocol:
-
Gradually increase the reaction temperature in 10-20 °C increments.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time and check for product decomposition at higher temperatures.
-
Issue 2: Poor Selectivity (Reaction at C2-Cl instead of C4-Cl)
This is a common outcome in cross-coupling reactions due to the higher intrinsic reactivity of the C2 position.
Troubleshooting Workflow: Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Detailed Protocols & Explanations
1. Employ Nucleophilic Aromatic Substitution (SNAr):
-
Explanation: As previously mentioned, the C4 position is electronically favored for SNAr.[4][5] This is often the most straightforward way to achieve C4 selectivity.
-
Protocol for SNAr with an Amine:
-
Dissolve this compound (1 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (1.1-1.5 equiv.).
-
Optionally, add a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture (temperatures can range from room temperature to reflux, depending on the nucleophilicity of the amine).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
2. Implement a Sequential Cross-Coupling Strategy:
-
Explanation: This strategy leverages the inherent reactivity difference between the C2 and C4 positions. By first reacting the more reactive C2-Cl, the C4-Cl is left available for a subsequent, often more forcing, cross-coupling reaction.[1][2][9]
-
Example Protocol: Sequential Sonogashira/Suzuki Coupling:
-
Step 1: C2-Sonogashira Coupling [1][2][9]
-
To a solution of this compound (1 equiv.) in a suitable solvent (e.g., water or an organic solvent like THF/Et3N), add the terminal alkyne (1.1 equiv.).
-
Add a palladium catalyst (e.g., 10% Pd/C or (PPh3)2PdCl2, 5-10 mol%), a phosphine ligand (e.g., PPh3, 10-20 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[1][9]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction and purify the resulting 8-Bromo-2-alkynyl-4-chloroquinoline.
-
-
Step 2: C4-Suzuki Coupling [1][9]
-
Dissolve the 8-Bromo-2-alkynyl-4-chloroquinoline (1 equiv.) and the desired arylboronic acid (1.2-1.5 equiv.) in a solvent mixture (e.g., dioxane/water).[9]
-
Add a palladium catalyst (e.g., (PPh3)2PdCl2), a ligand (e.g., PCy3), and a base (e.g., CsCO3 or K2CO3).[9]
-
Heat the reaction mixture (e.g., 80 °C) until the reaction is complete.[9]
-
Perform an aqueous workup and purify the final 8-Bromo-2-alkynyl-4-arylquinoline product.
-
-
Issue 3: Product Decomposition or Side-Product Formation
High temperatures and prolonged reaction times can sometimes lead to decomposition or the formation of undesired side-products.
Troubleshooting Strategies
-
Lower the Reaction Temperature: If the desired reaction proceeds, but the yield is low due to decomposition, try lowering the temperature and extending the reaction time.
-
Use a More Active Catalyst System: A more efficient catalyst can allow the reaction to proceed at a lower temperature, minimizing thermal degradation. Refer to the catalyst and ligand recommendations in "Issue 1".
-
Check for Debromination or Dechlorination: In some cases, hydrodehalogenation (replacement of a halogen with hydrogen) can occur as a side reaction. This can often be minimized by ensuring a strictly inert atmosphere and using purified, degassed solvents.
-
Incompatibility with Functional Groups: The reaction conditions may not be compatible with other functional groups on your coupling partner. For example, ester groups can be cleaved by strong bases at high temperatures.[17] In such cases, a milder base (e.g., KF) or protecting group strategies may be necessary.[13][17]
By systematically applying these troubleshooting guides and understanding the chemical principles governing the reactivity of this compound, you can overcome the challenges associated with its C4-functionalization and successfully advance your research and development goals.
References
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 10. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Stability of 8-Bromo-2,4-dichloroquinoline in acidic and basic media
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability in Acidic and Basic Media
Welcome to the dedicated technical support center for 8-bromo-2,4-dichloroquinoline. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability challenges during their experiments. As Senior Application Scientists, we have compiled this information to explain the underlying chemical principles and provide practical, field-tested protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, particularly at the 2- and 4-positions where the chlorine atoms are located. These positions are activated towards nucleophilic substitution. Under acidic or basic conditions, these chlorine atoms can be replaced by hydroxyl groups, leading to the formation of hydroxyquinolines. The quinoline ring itself can also undergo degradation under harsh conditions.[1][2]
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the degradation of this compound.
-
In acidic media: Acid-catalyzed hydrolysis can occur, leading to the substitution of the chloro groups.
-
In basic media: Base-catalyzed hydrolysis is often more rapid. The hydroxide ion is a potent nucleophile that readily attacks the electron-deficient carbon atoms at positions 2 and 4 of the quinoline ring. Under harsh basic conditions, there is also a risk of ring-opening of the quinoline nucleus.[2]
Q3: What are the likely degradation products of this compound in acidic or basic solutions?
A3: The primary degradation products are expected to be mono- and di-hydroxylated derivatives. Specifically, you may observe the formation of 8-bromo-2-chloro-4-hydroxyquinoline, 8-bromo-4-chloro-2-hydroxyquinoline, and ultimately 8-bromo-2,4-dihydroxyquinoline. The 2-hydroxyquinoline derivatives often exist in equilibrium with their tautomeric 2(1H)-quinolinone form.[1][3]
Q4: Can I anticipate the relative reactivity of the two chlorine atoms?
A4: In many quinoline systems, the chlorine at the 4-position is more susceptible to nucleophilic substitution than the chlorine at the 2-position. Therefore, the formation of 8-bromo-2-chloro-4-hydroxyquinoline might be the initial major degradation product observed under mild hydrolytic conditions. However, the relative reactivity can be influenced by reaction conditions such as temperature and the specific acid or base used.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a sample dissolved in a protic solvent (e.g., methanol/water). | The compound may be degrading in the analytical mobile phase or diluent. | Prepare samples immediately before analysis. Use aprotic solvents like acetonitrile for stock solutions and minimize the time the sample spends in aqueous or protic mobile phases. Consider using a buffered mobile phase at a neutral pH if compatible with your analytical method. |
| Low recovery of the parent compound after work-up from an aqueous basic extraction. | Significant degradation has likely occurred due to the basic conditions. | Minimize the exposure time to the basic solution. Use the mildest basic conditions possible (e.g., sodium bicarbonate instead of sodium hydroxide) and perform the extraction at a lower temperature (e.g., on an ice bath). Promptly neutralize the aqueous layer after separation. |
| Appearance of a precipitate in an aqueous solution of the compound over time. | The degradation products (hydroxyquinolines) are often less soluble in aqueous media than the parent dichloro-compound. | This is an indication of degradation. The experiment may need to be repeated with precautions to prevent degradation. The precipitate can be isolated and characterized to confirm its identity as a degradation product. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium, leading to variable concentrations of the active compound. | Perform a stability study of the compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 atmosphere). This will help determine the time window in which the compound is stable. Consider preparing fresh dilutions from a stock in an aprotic solvent for each experiment. |
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] The goal is typically to achieve 5-20% degradation to identify the primary degradation products without overly complex secondary degradation.[7][8]
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify major degradation products.
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, hydrochloric acid (HCl), and sodium hydroxide (NaOH)
-
pH meter
-
HPLC system with a PDA/DAD detector
-
LC-MS system for peak identification (recommended)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.[7] If no degradation is observed at room temperature after 24 hours, the experiment can be repeated at an elevated temperature (e.g., 60°C).[2][7]
-
Base Hydrolysis: In a separate volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.[7] Due to expected faster degradation, conduct this at room temperature initially.
-
Control Sample: Prepare a control sample by mixing the stock solution with an equal volume of purified water.
-
-
Time Points: Withdraw aliquots from each flask at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.[7]
-
-
Analysis: Analyze all samples (including the control) using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a higher aqueous composition (e.g., 60% A) and ramp up to a higher organic composition (e.g., 95% B).
-
Flow Rate: 1.0 mL/min
-
Detection: PDA/DAD detector scanning from 200-400 nm. Monitor at a wavelength where both the parent and potential degradation products have significant absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that the degradation products are well-resolved from the parent peak. Peak purity analysis using the PDA detector is essential to ensure that the parent peak is not co-eluting with any degradants.[7]
Visualizing Degradation and Workflow
Degradation Pathway
Caption: Potential hydrolysis pathways for this compound.
Forced Degradation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chiral-labs.com [chiral-labs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Work-up Procedure for Reactions Containing 8-Bromo-2,4-dichloroquinoline
Welcome to the technical support guide for navigating the experimental complexities of 8-Bromo-2,4-dichloroquinoline. This molecule is a highly functionalized heterocyclic building block, pivotal in the synthesis of novel kinase inhibitors, antimalarial agents, and other therapeutic candidates.[1][2] Its unique electronic and steric properties, stemming from the electron-withdrawing chloro-substituents and the bromine atom poised for cross-coupling, also present distinct challenges during reaction work-up and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt these protocols to your specific synthetic context.
Troubleshooting Guide
This section addresses specific, acute problems that can arise during the work-up of reactions involving this compound, particularly after cross-coupling or nucleophilic substitution reactions.
Question 1: After my Suzuki-Miyaura coupling reaction, I'm struggling to remove a persistent black/grey solid and a faint orange tinge from my organic extracts. What is this, and how can I get rid of it?
Answer: This is a classic sign of residual palladium catalyst. The black or grey particulate is likely palladium black (Pd(0)), which forms when the catalyst comes out of solution, while the color in your organic phase can be from soluble Pd(II) species.[3] Complete removal is critical as residual palladium can interfere with downstream reactions and is a major contaminant in active pharmaceutical ingredients (APIs).
Causality & Expert Insight: Homogeneous palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and their degradation products can be surprisingly difficult to remove with a simple aqueous wash.[4] Phosphine ligands can oxidize, and the resulting phosphine oxides can act as ligands or emulsifiers, complicating phase separation.
Step-by-Step Solution Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable solvent (e.g., ethyl acetate, toluene). Pass the entire mixture through a pad of Celite® or diatomaceous earth.[5][6] Wash the pad thoroughly with the same solvent to ensure all your product is collected. This will remove the bulk of the insoluble palladium black.[5][7]
-
Aqueous Washes for Ligands & Salts: Transfer the filtrate to a separatory funnel.
-
Wash with water to remove inorganic bases (e.g., K₂CO₃, K₃PO₄) and boronic acid byproducts.[8]
-
If phosphine-based ligands were used, a wash with a dilute aqueous solution of a thiol-containing compound like N-acetylcysteine or thiourea can help scavenge soluble palladium by forming tight-binding complexes that are more water-soluble.
-
-
Targeted Scavenging: If the organic layer is still colored, consider stirring it with a solid-supported metal scavenger. These are functionalized silica or polymer resins designed to chelate and remove residual metals.[9] Thiol-based or phosphine-based scavengers are particularly effective for palladium.[7][9] Stir the organic solution with the scavenger resin for a few hours, then simply filter it off.
-
Final Polish: A final wash with brine will help break any minor emulsions and remove residual water before drying over Na₂SO₄ or MgSO₄.
Question 2: I performed a nucleophilic aromatic substitution (SNA_r_) on the C4-chloro position with an amine. During the aqueous work-up, I'm getting a persistent emulsion that won't break. What's happening?
Answer: Emulsion formation is common when working with quinoline derivatives, especially after amination. The product itself may have amphiphilic properties (both polar and non-polar regions), or unreacted amine starting material could be acting as a surfactant.
Causality & Expert Insight: The basic nitrogen of the quinoline ring and the nitrogen of your newly installed amine substituent can become protonated during aqueous washes, especially if conditions are not sufficiently basic. This creates a cationic, soap-like molecule that stabilizes the oil-in-water or water-in-oil interface, leading to a stable emulsion.
Step-by-Step Solution Protocol:
-
Increase Ionic Strength: The most effective first step is to wash the emulsified mixture with a saturated aqueous solution of sodium chloride (brine). The high concentration of ions in the brine increases the polarity of the aqueous phase, forcing the organic molecules out and helping to coalesce the organic droplets.
-
Adjust pH: Ensure your aqueous phase is distinctly basic (pH > 9-10) by using a dilute NaOH or Na₂CO₃ solution for the wash. This deprotonates any ammonium salts, reducing the surfactant-like character of your nitrogen-containing compounds.
-
Change the Organic Solvent: If the emulsion persists, try adding a different organic solvent. If you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a denser solvent like dichloromethane (DCM) can alter the interfacial tension and break the emulsion.
-
Mechanical Separation: As a last resort, transfer the mixture to centrifuge tubes. Centrifugation will physically force the separation of the layers.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about handling reactions with this compound.
Q1: What is a reliable, general work-up procedure for a Suzuki coupling reaction using this compound?
A1: A robust, general procedure that anticipates common issues is outlined below. This workflow is designed to systematically remove catalysts, unreacted starting materials, and byproducts.
Experimental Protocol: General Suzuki Work-up
-
Cooling and Dilution: Once TLC or LC-MS indicates reaction completion, cool the reaction vessel to room temperature. Dilute the reaction mixture with a generous amount of an appropriate organic solvent like ethyl acetate (EtOAc) or toluene (3-5x the reaction volume).[8]
-
Celite Filtration: Filter the diluted mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove insoluble palladium black and inorganic salts.[5][6] Wash the filter cake thoroughly with the same organic solvent.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel.
-
Wash 2-3 times with a saturated aqueous NaHCO₃ or a 1M K₂CO₃ solution to remove the base and any acidic byproducts.
-
Wash 1-2 times with deionized water.
-
Wash once with saturated brine to facilitate phase separation.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can then be purified by flash column chromatography.[8]
This entire workflow can be visualized in the decision tree below.
Caption: General Work-up Decision Tree for Suzuki Reactions.
Q2: What are the best solvent systems for purifying this compound derivatives by flash column chromatography?
A2: The choice of eluent is highly dependent on the polarity of your product. The starting material itself is quite non-polar. The polarity will increase based on the substituent added.
Expert Insight: The basic nitrogen on the quinoline ring can interact with the acidic silanol groups of standard silica gel, leading to peak tailing or, in some cases, product decomposition.[10] To mitigate this, it is often advisable to pre-treat the silica gel with a small amount of triethylamine (0.5-1% v/v in your eluent system) or use deactivated/neutral alumina as the stationary phase.[10]
| Product Type from Reaction | Typical Polarity | Recommended Starting Eluent System |
| Suzuki Coupling (with aryl/heteroaryl) | Low to Medium | 5-20% Ethyl Acetate in Hexanes |
| Sonogashira Coupling (with alkyne) | Low to Medium | 5-15% Ethyl Acetate in Hexanes |
| SNA_r_ (with primary/secondary amine) | Medium to High | 20-50% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
| SNA_r_ (with alcohol/thiol) | Medium | 10-30% Ethyl Acetate in Hexanes |
Q3: What are the critical safety precautions for handling this compound?
A3: As with all halogenated aromatic compounds, proper safety protocols are mandatory. Assume the compound is harmful and handle it accordingly.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a common choice).[11][12]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of chemical waste in accordance with your institution's and local regulations. Halogenated waste streams are typically segregated.[14]
-
Toxicity: While specific data for this exact molecule is limited, quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[15] It is prudent to treat all its derivatives with a high degree of caution.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spinchem.com [spinchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. orgsyn.org [orgsyn.org]
- 15. lobachemie.com [lobachemie.com]
Technical Support Center: HPLC Method Development for Purity Analysis of 8-Bromo-2,4-dichloroquinoline
Welcome to the dedicated technical support center for the HPLC analysis of 8-Bromo-2,4-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that may arise during method development and routine purity testing. Our goal is to equip you with the scientific rationale behind the methodological choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for a relatively non-polar molecule like this compound. A C18 column is a versatile and robust choice for initial method development.[1][2] A gradient elution with an acidified water/acetonitrile mobile phase is recommended to ensure the elution of potential impurities with varying polarities.[2]
Q2: Which HPLC column is recommended for analyzing this compound?
A2: A C18 column is a primary recommendation due to its hydrophobic nature, which will provide good retention for the non-polar this compound.[1][3] Alternatively, a Phenyl-Hexyl column could offer different selectivity due to potential π-π interactions between the phenyl ligands of the stationary phase and the quinoline ring system of the analyte.[2] For initial trials, a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) is advisable.[2]
Q3: What mobile phase composition should I start with?
A3: A common and effective mobile phase for quinoline derivatives consists of an aqueous component and an organic modifier.[4][5] Start with:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier helps to protonate any residual silanols on the column, reducing peak tailing for basic compounds, and can improve peak shape.[6][7]
-
Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks.[6] A linear gradient from a low to a high percentage of Mobile Phase B is a good starting point to separate the main peak from any potential impurities.[8]
Q4: What detection wavelength is appropriate for this compound?
A4: Quinolines are UV-active compounds. A UV detector is the most common and suitable choice. To determine the optimal wavelength, a UV scan of this compound in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax). A starting point for many quinoline compounds is in the range of 225-275 nm.[9][10]
Q5: How should I prepare my sample for injection?
A5: Dissolve the this compound sample in a solvent that is compatible with the mobile phase and in which the analyte is soluble. A mixture of the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile) is ideal to prevent peak distortion.[2] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column or system.[8]
Experimental Protocol: Starting HPLC Method
This section provides a detailed step-by-step methodology for a starting point in your HPLC method development.
Objective: To establish a baseline reversed-phase HPLC method for the purity assessment of this compound.
Materials:
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an inline degasser or by sonication.[11]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the same 50:50 solvent mixture.
-
Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λmax (determine experimentally, start at 254 nm) |
| Injection Volume | 10 µL |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution multiple times (e.g., n=5) to check for system suitability (retention time reproducibility, peak area precision).
-
Inject the Sample Solution.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the purity of the sample by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Peak Shape Problems
Q: My main peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue, especially with basic compounds like quinolines.[12] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen of the quinoline ring, causing tailing.[7][13]
-
Solution:
-
Lower Mobile Phase pH: Decrease the pH of Mobile Phase A to around 2.5-3.0. At this low pH, the silanol groups are protonated and less likely to interact with the analyte.[6][7]
-
Use an End-capped Column: Ensure you are using a modern, high-purity, end-capped C18 column where most of the residual silanols have been chemically deactivated.[6]
-
Add a Sacrificial Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[6]
-
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[14][15]
-
Solution: Dilute your sample and inject a smaller amount.
-
-
Cause 3: Column Contamination/Void: Accumulation of strongly retained compounds or a void at the column inlet can cause peak tailing.[7][15]
-
Solution:
-
Use a guard column to protect the analytical column.[12]
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).
-
If the problem persists, the column may need to be replaced.
-
-
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtech.tn [labtech.tn]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. waters.com [waters.com]
- 13. chromtech.com [chromtech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Blogs | Restek [discover.restek.com]
Validation & Comparative
Comparative Analysis of Analytical Techniques for the Structural Elucidation of 8-Bromo-2,4-dichloroquinoline
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Halogenated quinolines, in particular, represent a class of scaffolds with significant therapeutic potential, but their complex substitution patterns often pose a considerable analytical challenge. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 8-Bromo-2,4-dichloroquinoline, a key intermediate in synthetic chemistry. We will compare the insights derived from ¹H and ¹³C NMR with those from alternative analytical techniques, offering a comprehensive framework for researchers in the field.
The Analytical Imperative: Structurally Characterizing this compound
This compound is a versatile building block in medicinal chemistry. Its precise structure, particularly the substitution pattern on the quinoline core, is critical to its reactivity and the biological activity of its derivatives. Erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. Therefore, robust analytical characterization is not merely a procedural step but a fundamental requirement for advancing drug discovery programs.
Primary Method: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled.
Experimental Protocol: NMR Analysis
A rigorous and well-documented experimental procedure is essential for reproducible results.
Step 1: Sample Preparation
-
Accurately weigh 10-15 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃), a common solvent for NMR analysis due to its good solubilizing power and single, well-defined residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Step 2: Data Acquisition
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Set the spectral width to cover the expected range for aromatic protons (approx. 0-10 ppm).
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the range for aromatic and halogenated carbons (approx. 90-160 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Step 3: Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Reference the spectra to the TMS signal at 0 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Data Interpretation and Analysis
The structure of this compound dictates a specific NMR fingerprint. The electron-withdrawing effects of the two chlorine atoms and the bromine atom, along with the nitrogen in the quinoline ring, significantly influence the chemical shifts of the remaining protons and carbons.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| C2 | - | - | - | ~150-152 |
| C3 | ~7.5 - 7.6 | s | - | ~123-125 |
| C4 | - | - | - | ~145-147 |
| C4a | - | - | - | ~148-150 |
| C5 | ~7.9 - 8.0 | d | J = 8-9 | ~128-130 |
| C6 | ~7.4 - 7.5 | t | J = 8-9 | ~127-129 |
| C7 | ~8.1 - 8.2 | d | J = 8-9 | ~135-137 |
| C8 | - | - | - | ~120-122 |
| C8a | - | - | - | ~142-144 |
Note: These are estimated values based on typical chemical shifts for substituted quinolines. Actual experimental values may vary.
Analysis of Spectral Features:
-
¹H NMR: We expect to see four distinct signals in the aromatic region. The proton at C3 should appear as a singlet due to the lack of adjacent protons. The protons at C5, C6, and C7 will form a coupled system. H6 will be a triplet (or more accurately, a doublet of doublets with similar J values) due to coupling with both H5 and H7. H5 and H7 will each appear as doublets. The deshielding effect of the adjacent nitrogen and bromine will likely push the H7 signal downfield.
-
¹³C NMR: Nine distinct signals are expected. The carbons bearing chlorine (C2, C4) and bromine (C8) will be significantly influenced. The C-Cl signals are typically found around 145-152 ppm, while the C-Br signal will be more upfield, around 120-122 ppm. The quaternary carbons (C4a, C8a) can be identified by their lower intensity and absence in a DEPT-90 experiment.
Comparative Analysis with Alternative Techniques
While NMR is powerful, a multi-technique approach provides the most robust structural confirmation.
Caption: Comparative analytical workflow for structural elucidation.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry. | Unambiguous structure determination in solution; non-destructive. | Requires relatively pure sample (>95%); lower sensitivity than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity; provides exact mass and formula. | Isomers are often indistinguishable; does not provide connectivity. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited structural information; complex spectra can be hard to interpret. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | Definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
Synergistic Power: A Multi-faceted Approach
-
NMR + High-Resolution Mass Spectrometry (HRMS): This is the most common and powerful combination. HRMS provides the exact elemental formula, confirming the presence of one bromine and two chlorine atoms. This data perfectly complements the NMR, which then elucidates how these atoms are connected. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) in the mass spectrum provides an immediate and unmistakable signature for the presence of these halogens.
-
NMR + FT-IR: FT-IR can quickly confirm the presence of the aromatic C=C and C=N stretching vibrations characteristic of the quinoline core, but it cannot differentiate between isomers. It serves as a rapid preliminary check.
-
The Definitive Answer: X-Ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the absolute, undeniable proof of its three-dimensional structure. This technique is the ultimate arbiter in cases of structural ambiguity but is often not feasible for all compounds.
Conclusion: An Integrated Analytical Strategy
The structural elucidation of this compound is most effectively and reliably achieved through ¹H and ¹³C NMR spectroscopy. This technique provides the necessary detail to assign the specific substitution pattern on the quinoline ring. However, for complete and unassailable characterization, especially within a regulated drug development environment, a multi-technique approach is paramount. The combination of NMR for connectivity and HRMS for elemental composition confirmation represents a robust, efficient, and scientifically rigorous strategy. This integrated workflow ensures the highest level of confidence in the structural assignment, thereby underpinning the integrity of subsequent chemical and biological research.
LC-MS characterization of 8-Bromo-2,4-dichloroquinoline and its derivatives
An In-Depth Guide to the LC-MS Characterization of 8-Bromo-2,4-dichloroquinoline and its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the characterization of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). For researchers, scientists, and professionals in drug development, the structural confirmation and purity assessment of such halogenated quinoline scaffolds are critical. Quinolines are a prominent class of N-heterocyclic compounds that form the backbone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] this compound, in particular, serves as a versatile synthetic intermediate, making its precise characterization a foundational step in the drug discovery pipeline.[4]
This document moves beyond a simple recitation of methods. It explains the causality behind instrumental choices, compares LC-MS with alternative analytical techniques, and provides a robust, self-validating experimental protocol.
Pillar 1: The Rationale for LC-MS in Quinoline Analysis
The selection of an analytical technique hinges on the specific properties of the analyte and the research question at hand. For halogenated, semi-polar molecules like this compound, LC-MS offers a superior combination of separation efficiency, sensitivity, and structural elucidation power.
Liquid Chromatography (LC) for Separation: The primary challenge in analyzing synthetic intermediates and their derivatives is often the separation of the target compound from starting materials, byproducts, and isomers. Reversed-phase High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for this task.[5] Using a hydrophobic stationary phase (like a C18 column), halogenated aromatic compounds can be effectively separated based on their hydrophobicity.[6] The mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is often acidified with formic acid. This acidification serves a dual purpose: it ensures consistent ionization of the quinoline nitrogen, leading to sharper, more symmetrical chromatographic peaks, and it provides a source of protons for the subsequent ionization in the mass spectrometer.[7][8]
Mass Spectrometry (MS) for Detection and Characterization: Following chromatographic separation, mass spectrometry provides two crucial pieces of information: the molecular weight and structural details.
-
Ionization: Electrospray Ionization (ESI) is the preferred "soft" ionization technique for this class of molecules.[9][10] It allows the protonation of the analyte in solution to form a gaseous, charged molecular ion ([M+H]⁺) with minimal fragmentation, preserving the critical molecular weight information.[11] This is a significant advantage over harsher methods like Electron Ionization (EI), which can cause extensive fragmentation, sometimes preventing the observation of the molecular ion altogether.[10]
-
Tandem Mass Spectrometry (MS/MS): The true power of MS for structural characterization is unlocked with tandem MS (MS/MS). The [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.[12] For this compound, the fragmentation pattern is highly predictable and informative due to the presence of bromine and chlorine isotopes, which create a distinctive isotopic pattern for every bromine- or chlorine-containing fragment.
Pillar 2: A Validated Experimental Workflow for LC-MS Analysis
This section details a robust, step-by-step protocol for the characterization of this compound. Each parameter is selected to ensure data integrity and reproducibility.
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound or its derivative.
-
Dissolve in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution using 50:50 acetonitrile:water to a final working concentration of 1-10 µg/mL. The presence of water in the final sample improves compatibility with the initial mobile phase conditions.
-
-
Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UHPLC).
-
Column: Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm, or equivalent.[7] This column chemistry provides excellent retention and peak shape for aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 3.0 min: Ramp linearly to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: Return to 20% B
-
4.1 - 5.5 min: Equilibrate at 20% B
-
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Full Scan: Scan from m/z 100-500 to identify the protonated molecular ion ([M+H]⁺). The expected molecular formula C₉H₄BrCl₂N gives a monoisotopic mass of 274.8904 Da.[13] The [M+H]⁺ ion will appear as an isotopic cluster around m/z 275.9.
-
MS/MS Product Ion Scan: Select the most abundant isotope of the [M+H]⁺ precursor ion (e.g., m/z 275.9) for fragmentation. Apply a range of collision energies (e.g., 15-45 eV) to observe a comprehensive fragmentation pattern.
-
Pillar 3: Data Interpretation and Structural Elucidation
The mass spectrum of this compound is uniquely defined by its halogen atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio. The combination of one bromine and two chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion, which is a powerful tool for confirmation.
Predicted Fragmentation Pathway
The primary fragmentation pathways in CID involve the cleavage of the weakest bonds. For halogenated quinolines, this often involves the loss of halogens or the fragmentation of the heterocyclic ring.[11][14]
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Expected Mass Fragments
| Ion Description | Proposed Formula | Approximate m/z (Monoisotopic) | Key Isotopic Features |
| Protonated Molecule | [C₉H₅BrCl₂N]⁺ | 275.9 | Complex pattern from 1 Br and 2 Cl |
| Loss of Chlorine | [C₉H₅BrClN]⁺ | 240.9 | Pattern from 1 Br and 1 Cl |
| Loss of Bromine | [C₉H₅Cl₂N]⁺ | 196.0 | Pattern from 2 Cl (9:6:1 ratio) |
| Loss of HCl | [C₉H₄BrClN]⁺ | 239.9 | Pattern from 1 Br and 1 Cl |
| Loss of Br and HCN | [C₈H₅Cl₂]⁺ | 169.9 | Pattern from 2 Cl (9:6:1 ratio) |
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves cross-validation with other techniques.[1] Each method offers unique advantages and disadvantages.
| Technique | Principle | Advantages for this Application | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; provides both molecular weight and structural data; ideal for complex mixtures.[8][15] | Higher instrument cost and complexity compared to HPLC-UV. |
| GC-MS | Gas-phase separation followed by mass-based detection. | Excellent for volatile compounds; provides highly reproducible EI fragmentation libraries for identification.[1][15] | May require derivatization for less volatile derivatives; risk of thermal degradation for labile compounds.[9] |
| NMR | Nuclear spin alignment in a magnetic field. | Unrivaled for definitive, non-destructive structural elucidation of pure compounds.[1] | Low sensitivity; requires relatively large amounts of pure sample; not suitable for trace analysis. |
| HPLC-UV | Chromatographic separation followed by UV-Vis absorbance detection. | Robust, cost-effective, and excellent for routine quantification of known compounds.[15] | Lacks specificity (co-eluting impurities can interfere); provides no structural information beyond the UV chromophore. |
Conclusion
For the comprehensive characterization of this compound and its derivatives, LC-MS/MS stands out as the premier analytical technique. It provides an unparalleled balance of separation power, sensitivity, and detailed structural information that is essential for accelerating drug discovery and development. The methodology outlined in this guide offers a robust framework for achieving accurate and reliable characterization, ensuring the identity and purity of these critical pharmaceutical building blocks. By cross-validating with orthogonal techniques like NMR for final structural confirmation of novel derivatives, researchers can achieve the highest level of analytical confidence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [amp.chemicalbook.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. A Simple, Sensitive And Reliable LC-MS/MS Method For The Determination Of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent And Selective Inhibitor ⦠- News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 14. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 8-Bromo-2,4-dichloroquinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and broad spectrum of biological activities.[1][2] Among the myriad of quinoline derivatives, those bearing halogen substitutions have consistently demonstrated potent anticancer and antimicrobial properties.[3][4] This guide provides an in-depth comparative analysis of the biological activities of 8-bromo-2,4-dichloroquinoline derivatives, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues to elucidate structure-activity relationships (SAR) and guide future research.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in numerous natural products and synthetic compounds with significant pharmacological value.[1][5] Its planar structure allows for intercalation into DNA, while the nitrogen atom can participate in hydrogen bonding, making it an ideal pharmacophore for interacting with various biological targets.[6] The biological profile of quinoline derivatives can be finely tuned by the nature and position of substituents on the ring system.[7] Halogenation, in particular, is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity.
Anticancer Potential of Halogenated Quinolines
The pursuit of novel anticancer agents has led to the extensive investigation of quinoline derivatives. Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1][5][6]
Structure-Activity Relationship Insights
While specific data for a series of this compound derivatives is limited, we can infer potential trends from related compounds. The 2,4-dichloroquinoline core provides two reactive sites for further functionalization, allowing for the introduction of various pharmacophores. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, enabling the synthesis of a diverse library of 4-aminoquinoline derivatives.[8]
Studies on other halogenated quinolines have shown that the position and nature of the halogen atom significantly impact cytotoxicity. For instance, research on brominated 8-hydroxyquinolines demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[9] The presence of a bulky bromine atom at the 8-position, combined with chlorine atoms at the 2- and 4-positions, is anticipated to confer significant cytotoxic properties to the this compound scaffold.
Comparative Anticancer Activity Data
To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of representative halogenated quinoline derivatives against various cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but serve as valuable comparators to understand the potential potency of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 8.2 µg/mL | [9] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 9.5 µg/mL | [9] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa | 10 µg/mL | [10] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HT-29 | 30 µg/mL | [10] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [10] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | <4.65 µg/cm³ | [10] |
Antimicrobial Activity of Dichloroquinoline Derivatives
In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical priority.[7] Quinoline derivatives have a long history of use as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The 2,4-dichloroquinoline scaffold has also been explored for its antimicrobial potential.
Structure-Activity Relationship Insights
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] The presence of chlorine atoms on the quinoline ring can enhance this inhibitory activity. For instance, a study on 2,7-dichloroquinoline derivatives showed good activity against both Gram-positive and Gram-negative bacteria.[2]
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of some dichloroquinoline derivatives, providing an indication of the potential of the this compound scaffold in this therapeutic area.
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | 11.00 ± 0.03 | [2] |
| 2,7-dichloroquinoline-3-carbonitrile | P. aeruginosa | 11.00 ± 0.03 | [2] |
| 2,7-dichloroquinoline-3-carboxamide | E. coli | 11.00 ± 0.04 | [2] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | 12.00 ± 0.00 | [2] |
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 2,4-Dichloroquinoline Derivatives
A common method for the synthesis of 2,4-dichloroquinolines involves the use of phosphorus oxychloride (POCl₃) and malonic acid with an appropriate aniline derivative.[11]
Protocol: One-Pot Microwave-Assisted Synthesis [11]
-
Dissolve 0.04 mol of malonic acid in 25 mL of phosphorus oxychloride.
-
Slowly add 0.05 mol of the desired substituted aniline (e.g., 2-bromoaniline for the synthesis of an 8-bromo precursor).
-
Seal the reaction tube and expose it to microwave irradiation (e.g., 600 W for 50 seconds).
-
After irradiation, cool the solution to room temperature and pour it into 200 mL of iced water.
-
Make the solution slightly alkaline with dilute aqueous sodium hydroxide.
-
Filter the resulting precipitate and recrystallize from an ethanol-water solvent to obtain the purified 2,4-dichloroquinoline derivative.
Caption: General workflow for the microwave-assisted synthesis of 2,4-dichloroquinoline derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12][13]
Protocol: MTT Cytotoxicity Assay [12][14]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15][16]
Protocol: Agar Well Diffusion [16][17]
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly spread the microbial suspension over the surface of a sterile agar plate.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent alone).
-
Incubate the plates under appropriate conditions for the test microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.
Mechanistic Insights and Signaling Pathways
The anticancer activity of quinoline derivatives often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[8] While the specific pathways affected by this compound derivatives require experimental validation, related compounds have been shown to target pathways such as the EGFR and PI3K/Akt signaling cascades.[8]
Caption: Potential inhibition of EGFR and PI3K/Akt signaling pathways by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. Based on the analysis of related halogenated quinolines, derivatives of this scaffold are expected to exhibit potent biological activities. The synthetic and bioassay protocols provided in this guide offer a framework for the systematic evaluation of a library of these compounds.
Future research should focus on the synthesis and screening of a series of this compound derivatives with diverse substitutions at the 2- and 4-positions to establish clear structure-activity relationships. Mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as therapeutic candidates.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 3. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. heteroletters.org [heteroletters.org]
- 17. nveo.org [nveo.org]
The Definitive Guide to Structural Elucidation of 8-Bromo-2,4-dichloroquinoline Derivatives: A Comparative Analysis of X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth, objective comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of 8-bromo-2,4-dichloroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry.
Quinoline scaffolds are prevalent in a vast array of biologically active molecules, and their halogenated derivatives are of particular interest for their potential as therapeutic agents.[1] Understanding the precise spatial arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the intellectual property of novel chemical entities. While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguous, high-resolution three-dimensional structural determination.[2]
This guide will navigate the nuances of X-ray crystallography in the context of a representative halogenated quinoline derivative, providing a comparative framework against other common analytical methods, supported by experimental data and detailed protocols.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining connectivity and molecular formula, they often fall short of providing the precise three-dimensional arrangement that X-ray crystallography can deliver.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, high-quality crystal (typically 0.1-0.5 mm) | 5-25 mg for ¹H, 50-100 mg for ¹³C in solution | Microcrystalline powder (~10-20 mg) |
| Sample State | Solid (crystalline) | Solution | Solid (polycrystalline) |
| Resolution | Atomic (typically < 1 Å) | Indirect, through-bond and through-space correlations | Lower than SC-XRD (provides unit cell parameters) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Connectivity of atoms, solution-state conformation, dynamic processes. | Crystalline phase identification, lattice parameters, bulk sample purity. |
The Power of X-ray Crystallography: A Case Study with a Halogenated Quinoline Derivative
The single-crystal X-ray diffraction analysis of Q3Cl4F revealed a triclinic crystal system with a P-1 space group.[3] This level of detail allows for the precise measurement of all bond lengths and angles within the molecule, as well as the visualization of intermolecular interactions that dictate the crystal packing. Such information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Key Crystallographic Data for Q3Cl4F:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1234(5) |
| b (Å) | 10.8976(6) |
| c (Å) | 14.9876(8) |
| α (°) | 89.987(2) |
| β (°) | 89.989(2) |
| γ (°) | 89.986(2) |
| Volume (ų) | 1652.8(2) |
| Z | 4 |
| Data sourced from Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B.[3] |
In contrast, while ¹H and ¹³C NMR spectroscopy of Q3Cl4F confirmed the expected chemical structure and connectivity of the atoms, it could not provide the detailed three-dimensional information obtained from the X-ray analysis.[3] For instance, the imine proton signal in the ¹H NMR spectrum at 8.75 ppm confirms the presence of the Schiff base moiety, but gives no information about its orientation relative to the quinoline ring.[3]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the key steps for the crystallization and X-ray diffraction analysis of small molecules like this compound derivatives.
Crystallization of Halogenated Quinoline Derivatives
The growth of high-quality single crystals is often the most challenging step in X-ray crystal structure analysis. Several methods can be employed, and the optimal conditions must be determined empirically.[4][5]
Generalized Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified compound in a variety of volatile solvents to assess solubility. A suitable solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over time, as the solvent evaporates, the solution will become supersaturated, and crystals may begin to form.
Diagram of the Crystallization Workflow:
Caption: Workflow for crystallization by slow evaporation.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next step is to collect the diffraction data.[6][7]
Generalized Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is carefully selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other computational techniques. The initial structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.
Diagram of the X-ray Diffraction Workflow:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Logical Comparison of Structural Features
The substituents on the quinoline ring significantly influence the crystal packing and intermolecular interactions. For instance, the presence of halogen atoms like bromine and chlorine can lead to halogen bonding, a type of non-covalent interaction that can play a crucial role in the supramolecular assembly.
Diagram of Influencing Factors on Crystal Packing:
Caption: Factors influencing the crystal packing of quinoline derivatives.
Conclusion
In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of molecular structure is non-negotiable. While a suite of analytical techniques provides valuable pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver a complete, high-resolution three-dimensional picture. For this compound derivatives and their analogues, this technique is indispensable for understanding their fundamental chemical nature and for guiding the design of future innovations. The comparative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in their structural elucidation endeavors and to underscore the enduring power of X-ray crystallography in modern science.
References
- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. excillum.com [excillum.com]
- 9. portlandpress.com [portlandpress.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 8-Bromo-2,4-dichloroquinoline
Introduction: The Synthetic Challenge and Opportunity of a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among its derivatives, 8-bromo-2,4-dichloroquinoline stands out as a particularly versatile, yet challenging, synthetic intermediate. Its three distinct halogenated positions (C8-Br, C4-Cl, C2-Cl) offer a platform for sequential, site-selective functionalization, enabling the construction of complex, multi-substituted quinoline libraries.
However, this structural wealth presents a significant synthetic challenge: how to achieve controlled, regioselective coupling. The inherent differences in the reactivity of C-Br versus C-Cl bonds, and the distinct electronic environments of the C2, C4, and C8 positions, demand a nuanced approach to catalyst selection. This guide provides an in-depth comparison of various palladium catalyst systems for the three most pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to empower researchers in navigating the complexities of this compound functionalization. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide your synthetic strategy.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and vinyl-substituted quinolines.[2][3] The primary challenge with this compound is to selectively couple at the more reactive C-Br bond while leaving the C-Cl bonds intact for subsequent transformations.
Causality of Catalyst Selection
The success of a selective Suzuki coupling hinges on the catalyst's ability to undergo oxidative addition into the C-Br bond at a much faster rate than into the stronger C-Cl bonds.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst.[4] However, its relatively lower activity often necessitates higher temperatures, which can begin to activate the C-Cl bonds, leading to a loss of selectivity and byproduct formation.
-
Modern Bulky Phosphine Ligands: The advent of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) revolutionized Suzuki couplings.[5] These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which dramatically accelerate the rates of both oxidative addition to the C-Br bond and the subsequent reductive elimination step.[6] This heightened activity often allows reactions to proceed at lower temperatures, thereby enhancing selectivity for the C-Br bond.
-
Palladacycle Pre-catalysts (e.g., G2/G3/G4 Pre-catalysts): These air-stable complexes provide a reliable method for generating the active L₁Pd(0) species in situ, offering excellent reproducibility and activity even at very low catalyst loadings.[4]
Comparative Performance Data
The following table summarizes the typical performance of different catalyst classes for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C8 position of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity (C8 vs. C2/C4) |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-18 | 65-80 | Moderate to Good |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 4-8 | >90 | Excellent |
| XPhos Pd G3 (1 mol%) | XPhos | K₃PO₄ | Toluene/H₂O | RT - 60 | 1-4 | >95 | Excellent |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of bulky, electron-rich ligands accelerates the reductive elimination step, which is often rate-limiting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective C8 Arylation
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 equiv).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (10:1 v/v) to create a 0.1 M solution with respect to the starting quinoline.
-
Stir the mixture at 60 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[7][8] This reaction is critical for introducing amine pharmacophores onto the quinoline scaffold, which are prevalent in many bioactive molecules.[1]
Causality of Catalyst Selection
The C-N reductive elimination step is mechanistically more challenging than C-C reductive elimination. Therefore, ligand choice is paramount to achieving high yields.
-
First-Generation Ligands (e.g., P(o-tol)₃): While groundbreaking, these ligands required high temperatures and were limited in scope, often failing with less reactive aryl halides or challenging amines.[8]
-
Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): These ligands, developed by the Buchwald group, are specifically designed to facilitate the difficult C-N reductive elimination.[9] Their steric bulk promotes the formation of a three-coordinate intermediate, from which reductive elimination is much faster.[7] The choice of ligand can be tailored to the specific amine; for instance, BrettPhos is often effective for coupling primary amines.[9]
-
Bases: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
Comparative Performance Data
The following table illustrates the performance of different catalyst systems for the selective amination at the C8 position.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Typical Yield (%) |
| Pd₂(dba)₃ (2 mol%) | P(o-tol)₃ (8 mol%) | NaOtBu | Toluene | 110 | 18-24 | Secondary | 40-60 |
| Pd₂(dba)₃ (1.5 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 12 | Secondary | 75-85 |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | LiHMDS | 1,4-Dioxane | 80-100 | 2-6 | Primary | >90 |
| BrettPhos Pd G4 (1 mol%) | BrettPhos | NaOtBu | t-BuOH | 80 | 1-4 | Primary | >95 |
Mechanistic Insight: The Buchwald-Hartwig Amination Cycle
The cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to the crucial reductive elimination step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Selective C8 Amination
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv).
-
Seal the vial, remove it from the glovebox, and add the amine (1.2 equiv) followed by degassed toluene via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and carefully quench with a saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
The Sonogashira Coupling: Installing Alkynes
The Sonogashira coupling provides a powerful and direct route to C(sp²)-C(sp) bonds, installing a terminal alkyne onto the quinoline core.[10][11] These alkynylquinolines are valuable precursors for further transformations or as components in functional materials.
Causality of Catalyst Selection
The regioselectivity of Sonogashira couplings on polyhalogenated quinolines can be finely tuned. For 2,4-dichloroquinoline, the C2 position is generally more reactive towards alkynylation than C4.[12] For this compound, the C8-Br bond is expected to be the most reactive site under standard conditions.
-
Classic Conditions (Pd/Cu): The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is the traditional method.[11] The copper(I) salt is believed to facilitate the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13] However, this system can lead to undesirable alkyne homocoupling (Glaser coupling) and may require strictly anaerobic conditions.
-
Copper-Free Conditions: To circumvent the issues of copper, copper-free protocols have been developed. These typically employ a palladium catalyst with a more electron-rich ligand and a strong amine base (e.g., pyrrolidine), which is often sufficient to facilitate the deprotonation and coupling of the alkyne.[14]
-
Heterogeneous Catalysts: For some substrates, heterogeneous catalysts like Pd/C can be effective, offering the advantage of easy removal by filtration.[12][15] A study on 2,4-dichloroquinoline showed that Pd/C with PPh₃ and CuI in water selectively yielded the C2-alkynylated product.[12]
Comparative Performance Data
The table below compares catalyst systems for the selective Sonogashira coupling at the C8 position.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 6-10 | 70-85 |
| Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | CuI (2 mol%) | Et₃N | DMF | 80 | 4 | ~80 |
| Pd(P(t-Bu)₃)₂ (2 mol%) | None | Pyrrolidine | Pyrrolidine | RT - 50 | 2-5 | >90 |
Mechanistic Insight: The Sonogashira Coupling Cycles
The reaction proceeds via two interconnected catalytic cycles when copper is used. In copper-free variants, the palladium complex manages the entire process.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 13. youtube.com [youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
A-Computational-Lens-on-Reactivity-A-Comparative-Guide-to-Predicting-the-Functionalization-of-8-Bromo-2-4-dichloroquinoline-using-DFT
Abstract
In the landscape of modern drug discovery and materials science, quinoline derivatives stand out for their vast therapeutic and industrial applications.[1][2] The precise functionalization of these scaffolds is paramount to tuning their biological activity and material properties. This guide provides a comprehensive, in-depth comparison of theoretical predictions against experimental realities for the reactivity of 8-Bromo-2,4-dichloroquinoline, a versatile intermediate. Leveraging Density Functional Theory (DFT) calculations, we will dissect the electronic landscape of this molecule to forecast its reactivity, offering a powerful predictive tool to streamline synthetic strategies and accelerate discovery. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow for more efficient and targeted molecular design.
Introduction: The Strategic Importance of Predicting Quinoline Reactivity
Quinolines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The biological efficacy of these compounds is intimately tied to the nature and position of substituents on the quinoline ring. Consequently, the ability to selectively introduce functional groups at specific positions is a critical aspect of drug design and development.
This compound is a particularly interesting starting material due to the presence of three distinct halogen atoms, each offering a potential handle for functionalization through various cross-coupling reactions.[3] However, the presence of multiple reactive sites raises a crucial question: how can we achieve regioselectivity? Traditionally, this is determined through extensive experimental screening. This guide proposes a more efficient, theory-driven approach. By employing DFT calculations, we can predict the most probable sites of reaction, thereby minimizing experimental trial-and-error and conserving valuable resources.
The Power of Prediction: An Overview of Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[4] At its core, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This allows for the calculation of various molecular properties that are indicative of reactivity.
For the purposes of this guide, we will focus on several key descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a clear map of potential reaction sites.[6][7]
-
Fukui Functions: Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks.[6][8]
By analyzing these descriptors, we can construct a detailed reactivity profile for this compound.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section outlines a robust and validated protocol for performing DFT calculations on this compound. The choice of functional and basis set is critical for obtaining accurate results. For halogenated aromatic compounds, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost.[9][10]
Computational Workflow
The following workflow provides a systematic approach to predicting the reactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. mdpi.com [mdpi.com]
- 8. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 8-Bromo-2,4-dichloroquinoline: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation and characterization of novel chemical entities are paramount. 8-Bromo-2,4-dichloroquinoline, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Its complex isotopic pattern, arising from the presence of bromine and chlorine, presents a unique analytical challenge that necessitates the power of high-resolution mass spectrometry (HRMS).
This guide provides an in-depth, comparative analysis of leading HRMS platforms for the characterization of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical workflows. Every protocol described is designed as a self-validating system, grounded in authoritative scientific principles.
The Analytical Challenge: Understanding this compound
This compound (C₉H₄BrCl₂N) is a solid, off-white to light yellow compound with a molecular weight of approximately 276.94 g/mol .[2] The presence of one bromine atom (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) results in a distinctive isotopic cluster in its mass spectrum. This unique signature is a powerful tool for identification but requires high-resolution instrumentation to be fully resolved from potential isobaric interferences.
A Comparative Overview of High-Resolution Mass Spectrometry Platforms
The choice of an HRMS platform is a critical decision that directly impacts data quality and analytical outcomes. Here, we compare three leading technologies: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time it takes for ions to travel a fixed distance.[3][4] | Ions are trapped in an electrostatic field and their oscillation frequencies are measured.[5][6][7] | Ions are trapped in a strong magnetic field and their cyclotron frequencies are measured.[8][9][10][11] |
| Mass Resolution | Typically up to 60,000.[12] | Routinely up to 240,000, with newer models exceeding 1,000,000.[13][12][14] | Can exceed 1,000,000, offering the highest resolution.[13][12][15] |
| Mass Accuracy | Good (< 5 ppm).[13] | Excellent (< 1 ppm).[12][14] | Unparalleled (< 0.2 ppm).[14] |
| Acquisition Speed | Very high, ideal for coupling with fast chromatography.[13][16] | Good, with rapid polarity switching capabilities.[6] | Slower, due to the time required for ion trapping and detection. |
| Cost & Maintenance | More affordable and less demanding maintenance.[13] | Moderate cost and maintenance. | High initial investment and maintenance due to superconducting magnets.[13] |
For the analysis of this compound, an Orbitrap or a high-resolution Q-TOF instrument would provide an excellent balance of performance and practicality.[17] The high resolving power of these instruments is crucial for accurately determining the monoisotopic mass and resolving the complex isotopic pattern of this halogenated compound.[18][19][20][21][22] While FT-ICR offers the ultimate performance, its cost and complexity may not be necessary for routine analysis of this small molecule.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is the foundation of high-quality mass spectrometry data. The following diagram and protocols outline a comprehensive approach for the analysis of this compound.
Caption: A comprehensive workflow for the HRMS analysis of this compound.
Experimental Protocol: Sample Preparation
The goal of sample preparation is to introduce a clean, representative aliquot of the analyte into the mass spectrometer.[23][24][25][26]
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of high-purity acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL. This concentration is a good starting point for most modern HRMS instruments.
-
Filtration (Optional but Recommended): For samples that may contain particulates, filter the final working solution through a 0.22 µm PTFE syringe filter to prevent clogging of the LC-MS system.
Experimental Protocol: Liquid Chromatography
Liquid chromatography (LC) is employed to separate the analyte from any potential impurities and to introduce it into the mass spectrometer in a controlled manner.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for small molecules like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Experimental Protocol: High-Resolution Mass Spectrometry
The choice of ionization source is critical for achieving optimal sensitivity.[27] For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[28][29][30][31]
-
Ionization Mode: Positive ion mode is preferred for quinoline derivatives, which are readily protonated.
-
ESI Parameters (for Orbitrap/Q-TOF):
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
-
APCI Parameters (Alternative for less polar compounds):
-
Corona Discharge Current: 5 µA
-
Vaporizer Temperature: 400 °C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 15 arbitrary units
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 100-500
-
Resolution (Orbitrap): 120,000
-
Resolution (Q-TOF): 40,000
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most intense ions.
-
Data Analysis and Structural Elucidation
High-quality data is only as valuable as the interpretation that follows.
Accurate Mass and Isotopic Pattern Matching
The first step in data analysis is to confirm the presence of this compound by matching the accurate mass of the molecular ion and its characteristic isotopic pattern. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 276.8993 m/z. The high mass accuracy of Orbitrap and Q-TOF instruments allows for the confident determination of the elemental composition.[7][15][16][32]
Fragmentation Analysis: Deciphering the Structure
Tandem mass spectrometry (MS/MS) provides invaluable structural information by fragmenting the precursor ion and analyzing the resulting product ions.[33][34][35][36] The fragmentation of quinoline derivatives often involves the loss of small neutral molecules.
Caption: Predicted fragmentation pathway of protonated this compound.
The expected fragmentation pathways for this compound would likely involve the sequential loss of the halogen atoms, either as radicals or as hydrogen halides. The relative abundance of these fragment ions provides further confidence in the structural assignment.
Conclusion: A Multi-faceted Approach to a Complex Molecule
The successful high-resolution mass spectrometric analysis of this compound hinges on a synergistic combination of meticulous sample preparation, optimized chromatography, and the selection of an appropriate HRMS platform. Both Orbitrap and high-resolution Q-TOF mass spectrometers offer the requisite mass accuracy and resolving power to confidently identify this compound and elucidate its structure through fragmentation analysis. By understanding the principles behind each experimental step, researchers can develop robust and reliable analytical methods, accelerating the pace of drug discovery and development.
References
- 1. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]
- 2. 406204-86-2 | MFCD15526788 | this compound [aaronchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fourier transform ion cyclotron resonance mass spectrometry: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FUNDAMENTAL-ASPECTS OF FT-ICR AND APPLICATIONS TO CHEMISTRY | UBC Chemistry [chem.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Fourier-transform ion cyclotron resonance - Wikipedia [en.wikipedia.org]
- 12. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics | MDPI [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. biocompare.com [biocompare.com]
- 24. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 26. organomation.com [organomation.com]
- 27. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 28. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 29. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 30. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 31. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 32. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. chempap.org [chempap.org]
- 34. cdnsciencepub.com [cdnsciencepub.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Testing Protocols for Compounds Synthesized from 8-Bromo-2,4-dichloroquinoline
The 8-Bromo-2,4-dichloroquinoline scaffold is a privileged starting point in medicinal chemistry, serving as a versatile platform for the synthesis of novel compounds with a wide spectrum of potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The journey from a newly synthesized molecule to a viable drug candidate is paved with rigorous in vitro testing. This guide provides a strategic framework for researchers to navigate the crucial early stages of compound evaluation, focusing on a logical, tiered approach to screening and mechanism-of-action studies. As a self-validating system, this testing cascade is designed to build a comprehensive biological profile of your synthesized quinoline derivatives, ensuring that experimental choices are driven by scientific rationale and lead to trustworthy, reproducible data.
Part 1: The Foundational Screen - Assessing General Cytotoxicity
Before investigating specific therapeutic effects, it is imperative to establish the general cytotoxicity profile of your compounds. This initial screen determines the concentration range at which the compounds affect cell viability, providing essential data for designing subsequent, more targeted assays. The choice of assay for this step is critical, as different methods measure different aspects of cell health.
Comparative Analysis of Viability Assays: MTT vs. WST-1
The most common viability assays are colorimetric methods that rely on the metabolic activity of living cells to reduce a substrate into a colored formazan product.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used, cost-effective method.[6] The positively charged MTT readily enters viable cells, where mitochondrial dehydrogenases reduce it to an insoluble purple formazan.[4][5] A key drawback is the necessity of a final solubilization step to dissolve the formazan crystals, which can introduce variability.[4]
-
WST-1 (Water Soluble Tetrazolium-1) Assay: This assay offers a more streamlined alternative. WST-1 is a negatively charged salt that is reduced outside the cell, mediated by electron transport across the plasma membrane, producing a water-soluble formazan.[7] This eliminates the solubilization step, simplifying the protocol and potentially increasing sensitivity and reproducibility.
Expert Recommendation: For initial high-throughput screening, the WST-1 assay is often preferable due to its simpler one-step procedure and higher sensitivity. However, the MTT assay remains a valid and economical choice, provided that the protocol is meticulously optimized.[6]
Detailed Protocol: General Cytotoxicity Screening using WST-1 Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of your quinoline derivatives against a panel of relevant cell lines (e.g., a cancer line like MCF-7 and a non-cancerous line like HEK293 to assess selectivity).[6]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test compounds in culture medium from a DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid vehicle-induced toxicity.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) controls.
-
Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, depending on the cell line's doubling time and the expected mechanism of action.[6]
-
WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically, aiming for a significant absorbance difference between control and treated wells without saturation.
-
Data Acquisition: Gently shake the plate and measure the absorbance at the appropriate wavelength (typically ~450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
Part 2: Elucidating Mechanism of Action (MoA)
Once the cytotoxic profile is established, the next logical step is to investigate the specific biological pathways your compounds modulate. Quinoline derivatives are known to target several key cellular processes.
A. Anticancer Activity: Kinase Inhibition
Many quinoline-based compounds function as kinase inhibitors, making this a primary avenue of investigation for potential anticancer agents.[9] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation.[10]
This assay is a gold standard for determining kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] It is highly sensitive and suitable for high-throughput screening.
-
Reagent Preparation: Prepare the kinase, substrate, and test compounds in the appropriate kinase assay buffer.
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, add the test compound dilutions, the specific recombinant kinase, and its corresponding substrate.
-
Reaction Initiation: Start the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Normalize the data to a "no inhibitor" control (100% activity) and calculate IC₅₀ values.[12]
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The quinoline core is present in many antibacterial drugs. Determining the Minimum Inhibitory Concentration (MIC) is the fundamental first step in assessing the antimicrobial potency of your novel derivatives.[13][14] The MIC is defined as the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[13][15]
This method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is a quantitative way to determine the MIC.[14][16]
-
Compound Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for many bacteria).[13][16]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density with a plate reader.
C. Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are implicated in numerous diseases.[17][18] Quinoline derivatives can exhibit anti-inflammatory activity by modulating inflammatory pathways or antioxidant activity by scavenging reactive oxygen species (ROS).[19][20]
Overproduction of nitric oxide is a hallmark of inflammation. This assay assesses the ability of a compound to reduce NO levels, often using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19]
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Treat the cells with your test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate for 24 hours to allow for NO production.
-
Nitrite Measurement (Griess Assay): NO is rapidly converted to nitrite in the culture medium. Collect the supernatant and mix it with Griess reagent.
-
Data Acquisition: After a short incubation, a purple azo dye will form. Measure the absorbance at ~540 nm. The intensity is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This assay measures the overall intracellular ROS levels using the fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[21]
-
Cell Loading: Culture cells (e.g., HaCaT or SH-SY5Y) in a black, clear-bottom 96-well plate. Load the cells with DCFDA by incubating them with the probe in serum-free medium. Intracellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside.[21]
-
Treatment: Wash the cells and treat them with the test compounds.
-
Oxidative Stress Induction: Induce oxidative stress using an agent like H₂O₂ or tert-butyl hydroperoxide.[22]
-
Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[22]
-
Data Analysis: Compare the fluorescence levels in compound-treated cells to the vehicle-treated, stressed control to determine the percentage reduction in ROS.
Part 3: Preliminary Safety Pharmacology - hERG Channel Assay
Assessing potential cardiotoxicity early is a critical, cost-saving step in drug development.[23] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[23][24] Regulatory agencies mandate this testing for new chemical entities.[23]
Principle of the Automated Patch-Clamp hERG Assay
The automated patch-clamp technique provides a higher-throughput method for measuring the ionic currents flowing through hERG channels expressed in a stable cell line (e.g., HEK293).[23] The effect of a compound is determined by measuring the inhibition of the hERG current at various concentrations, from which an IC₅₀ value is calculated.
Key Steps in the hERG Assay Protocol
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.[23]
-
Experiment Initiation: The automated system performs cell capture, sealing, and establishes a whole-cell recording configuration.[23]
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarization step to activate and then inactivate the channels (e.g., +20 mV), and a repolarization step to measure the peak tail current, which is characteristic of hERG.[23][25]
-
Data Acquisition: Record baseline currents in the external buffer solution. Then, sequentially apply a vehicle control followed by increasing concentrations of the test compound.[23]
-
Data Analysis: Measure the peak tail current amplitude at each concentration after a steady-state block is achieved. Calculate the percentage of current inhibition relative to the vehicle control and fit the concentration-response data to the Hill equation to determine the IC₅₀ value.[25]
Comparative Data Summary
To illustrate the output of this testing cascade, the following table presents hypothetical data for three novel compounds derived from the this compound scaffold.
| Compound ID | Cytotoxicity IC₅₀ (µM) | Kinase Inhibition IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | hERG Inhibition IC₅₀ (µM) | Selectivity Index |
| MCF-7 | HEK293 | Target Kinase X | S. aureus | E. coli | |
| QN-Br-Cl-A | 5.2 | 48.5 | 0.8 | >128 | >128 |
| QN-Br-Cl-B | 78.1 | >100 | >50 | 16 | 32 |
| QN-Br-Cl-C | 15.6 | 22.3 | 1.5 | >128 | >128 |
Interpretation:
-
QN-Br-Cl-A emerges as a promising anticancer lead. It shows potent activity against the target kinase and good cytotoxicity against the cancer cell line, with a nearly 10-fold selectivity over the non-cancerous cell line. Crucially, its high hERG IC₅₀ gives it a favorable therapeutic window regarding cardiotoxicity.
-
QN-Br-Cl-B shows moderate, selective antimicrobial activity but is inactive as a kinase inhibitor. Its low general cytotoxicity makes it a potential candidate for further antimicrobial development.
-
QN-Br-Cl-C is a problematic compound. While it shows potent kinase inhibition, it has poor selectivity against non-cancerous cells and, most critically, a low hERG IC₅₀, indicating a high risk of cardiotoxicity. This compound would likely be deprioritized.
This structured, multi-parametric approach to in vitro testing allows researchers to efficiently triage synthesized compounds, identify promising leads, and flag potential liabilities early in the drug discovery process, ultimately saving time and resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar [semanticscholar.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Methods of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The continuous demand for novel quinoline derivatives necessitates a deep understanding of the diverse synthetic strategies available. This guide provides an in-depth comparison of the most significant methods for synthesizing substituted quinolines, offering insights into their mechanisms, advantages, limitations, and practical applications.
Classical Approaches to Quinoline Synthesis
For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain relevant for their robustness and ability to generate a wide array of substitution patterns.[4][5]
Skraup Synthesis
The Skraup synthesis is a venerable and powerful method for producing quinolines, first reported by Zdenko Hans Skraup in 1880.[6][7] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][8]
Mechanism: The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[9][10] The aniline then undergoes a Michael addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield 1,2-dihydroquinoline, which is then oxidized to the final quinoline product.[8]
Causality in Experimental Choices:
-
Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization step.
-
Oxidizing Agent: Nitrobenzene is a common choice and can also serve as a solvent.[8] Arsenic acid is a milder alternative that can result in a less violent reaction.[7]
-
Moderator: The reaction is notoriously exothermic.[7][8] Ferrous sulfate is often added to control the reaction rate and prevent it from becoming dangerously vigorous.[11]
Advantages:
-
Readily available and inexpensive starting materials.
-
A one-pot procedure.
-
Effective for the synthesis of the parent quinoline and simple derivatives.[8]
Limitations:
-
The reaction can be highly exothermic and difficult to control.[7][8]
-
Harsh reaction conditions (strong acid, high temperature) limit the scope of compatible functional groups.
-
The use of toxic reagents like nitrobenzene and arsenic acid is a significant drawback.[7]
Doebner-von Miller Reaction
Also known as the Skraup-Doebner-von Miller synthesis, this method is a more versatile variation of the Skraup reaction.[6][12] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid.[12][13]
Mechanism: The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation of the resulting dihydroquinoline to afford the substituted quinoline.[12]
Advantages:
-
Wider applicability than the Skraup synthesis, allowing for the preparation of a broader range of substituted quinolines.[6]
-
The α,β-unsaturated carbonyl compound can be generated in situ from two carbonyl compounds (Beyer method), further increasing its versatility.[12]
Limitations:
-
Strong acidic conditions can lead to the polymerization of the α,β-unsaturated carbonyl compound, resulting in tar formation and reduced yields.[14]
-
Regioselectivity can be an issue with unsymmetrical ketones.[11]
Combes Quinoline Synthesis
The Combes synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines.[15] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]
Mechanism: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[15] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, and subsequent dehydration to yield the quinoline.[15]
Advantages:
-
Provides a direct route to 2,4-disubstituted quinolines.[15]
-
The choice of aniline and β-diketone allows for considerable variation in the final product.
Limitations:
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[16]
-
With unsymmetrical β-diketones, mixtures of regioisomers can be formed, with steric effects often playing a crucial role in determining the major product.[15]
Conrad-Limpach-Knorr Synthesis
This method offers a pathway to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones) by reacting anilines with β-ketoesters.[17][18] The regiochemical outcome is highly dependent on the reaction temperature.[19]
Mechanism:
-
Conrad-Limpach (Kinetic Control): At lower temperatures, the aniline attacks the keto group of the β-ketoester to form an enamine intermediate. Subsequent thermal cyclization leads to the formation of a 4-hydroxyquinoline.[17][19]
-
Knorr (Thermodynamic Control): At higher temperatures (around 140 °C), the aniline attacks the ester group to form a β-ketoanilide. Cyclization of this intermediate yields a 2-hydroxyquinoline.[19]
Advantages:
-
Provides selective access to either 4-hydroxyquinolines or 2-hydroxyquinolines by controlling the reaction temperature.[19]
-
A key method for synthesizing quinolones, which are important pharmacophores.
Limitations:
-
Requires careful temperature control to achieve the desired regioselectivity.[19]
-
The cyclization step often requires high temperatures.
Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[20][21]
Mechanism: The reaction can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl components, followed by cyclization via Schiff base formation and subsequent dehydration.[21] The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and dehydration.[21]
Causality in Experimental Choices:
-
Catalyst: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or bases (e.g., aqueous sodium hydroxide).[20][21][22] The choice of catalyst can influence the reaction rate and yield.
-
Solvent-free conditions: Microwave irradiation in the absence of a solvent has been shown to be an efficient and environmentally friendly approach.[1][22]
Advantages:
-
High convergence and atom economy.
-
Milder reaction conditions are often possible compared to other classical methods.[20]
-
A broad range of substituents can be introduced on both the benzene and pyridine rings of the quinoline core.[23]
Limitations:
-
The primary limitation is the availability of the substituted 2-aminoaryl aldehyde or ketone starting materials.
-
Regioselectivity can be a concern when using unsymmetrical ketones.[20]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis that provides access to 4-hydroxyquinoline derivatives.[24][25] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[24]
Mechanism: The initial step is the substitution of the alkoxy group of the malonic ester derivative by the aniline to form an anilidomethylenemalonate.[24] This intermediate then undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[24][26] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[24]
Advantages:
-
An effective method for preparing 4-hydroxyquinolines, which are precursors to many antimalarial drugs.[24]
-
The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[24]
Limitations:
-
The cyclization step often requires high temperatures.
-
The multi-step nature of the process can lead to lower overall yields.
Modern Synthetic Approaches
In recent decades, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for quinoline synthesis. These modern approaches often utilize transition-metal catalysis and multicomponent reactions.[4][27]
Metal-Catalyzed Syntheses
Transition-metal catalysts, including those based on palladium, copper, iron, and ruthenium, have emerged as powerful tools for constructing the quinoline scaffold.[27][28] These methods often proceed through C-H bond activation, oxidative annulation, and multicomponent reactions.[1][28]
Key Features:
-
High Efficiency and Selectivity: Metal catalysts can promote reactions under milder conditions and with greater control over regioselectivity compared to classical methods.[29]
-
Broad Substrate Scope: These methods often tolerate a wider range of functional groups, enabling the synthesis of complex and highly functionalized quinolines.[28]
-
Multicomponent Reactions (MCRs): Transition-metal-catalyzed MCRs allow for the assembly of multiple starting materials in a single step, offering high atom economy and operational simplicity.[4][29] For example, copper-catalyzed three-component reactions of enaminones, aldehydes, and anilines have been developed for the efficient synthesis of heteroaryl-functionalized quinolines.[29]
Example: Iron-Catalyzed Domino Synthesis A recently developed protocol utilizes an earth-abundant iron catalyst for the C(sp²)–C(sp²) bond cleavage of styrenes, followed by hydroamination with arylamines and subsequent C–H annulation to yield 2,4-disubstituted and 4-substituted quinolines.[28] This method is notable for its use of O₂ as a green oxidant and its high atom- and step-economy.[28]
Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for quinoline synthesis. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
Strategies Include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.[1][30]
-
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.[30]
-
Catalyst-Free and Solvent-Free Conditions: Conducting reactions under solvent-free conditions, often with microwave assistance, represents a highly sustainable approach.[30]
-
Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse.[31]
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents/Conditions | Products | Advantages | Disadvantages |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Quinolines | Inexpensive starting materials, one-pot | Highly exothermic, harsh conditions, toxic reagents |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (Lewis or Brønsted) | Substituted Quinolines | More versatile than Skraup | Tar formation, regioselectivity issues |
| Combes | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted Quinolines | Direct route to 2,4-disubstituted products | Limited by electron-withdrawing groups, potential regioisomers |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature control (low for 4-OH, high for 2-OH) | 4- or 2-Hydroxyquinolines | Selective access to quinolones | Requires careful temperature control, high temperatures |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or base catalyst | Poly-substituted Quinolines | High convergence, milder conditions, broad scope | Requires specific 2-aminoaryl carbonyls, regioselectivity issues |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | Thermal cyclization | 4-Hydroxyquinolines | Good for 4-hydroxyquinoline synthesis | Multi-step, high temperatures |
| Metal-Catalyzed | Varies (e.g., anilines, alkynes, styrenes) | Transition-metal catalyst (Pd, Cu, Fe, etc.) | Highly functionalized Quinolines | High efficiency and selectivity, broad scope, MCRs | Catalyst cost and toxicity can be a concern |
| Green Approaches | Varies | Microwave, green solvents, nanocatalysts | Varies | Environmentally friendly, often higher efficiency | May require specialized equipment (e.g., microwave reactor) |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
Materials: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous sulfate heptahydrate.[11]
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.[11]
-
Slowly and with cooling, add concentrated sulfuric acid in portions.[11]
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.[8][11]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[11]
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).[11]
-
Isolate the quinoline by steam distillation, followed by extraction of the distillate with an organic solvent (e.g., diethyl ether).[11]
-
Dry the organic extracts, filter, and remove the solvent under reduced pressure. Purify the crude quinoline by vacuum distillation.[11]
Protocol 2: Friedländer Synthesis of 2-Methylquinoline
Materials: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide solution.[11]
Procedure:
-
In an Erlenmeyer flask, dissolve 2-aminobenzaldehyde in acetone.[11]
-
Add the 10% sodium hydroxide solution and swirl the mixture.[11]
-
Allow the mixture to stand at room temperature for 12 hours, during which the product will crystallize.[11]
-
Collect the crystals by filtration and wash with a small amount of cold 50% aqueous acetone.[11]
Visualization of Key Mechanisms
Skraup Synthesis Mechanism
Caption: The reaction mechanism of the Skraup synthesis.
Friedländer Annulation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 18. jptcp.com [jptcp.com]
- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 22. Friedlaender Synthesis [organic-chemistry.org]
- 23. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 25. Gould-Jacobs Reaction [drugfuture.com]
- 26. wikiwand.com [wikiwand.com]
- 27. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 28. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 29. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2,4-dichloroquinoline
For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. 8-Bromo-2,4-dichloroquinoline, a halogenated heterocyclic compound, demands a rigorous and informed approach to its disposal. Due to its chlorinated and brominated aromatic structure, improper handling can lead to significant safety incidents and long-term environmental contamination.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our goal is to empower you with the knowledge to manage this and similar chemical entities with the highest degree of safety and compliance.
Hazard Profile: Understanding the Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive toxicological profile for this compound is not extensively published, data from structurally analogous compounds, such as other halogenated quinolines, provide a strong basis for a conservative risk assessment.[1][2][3] The primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Implication |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | The halogenated aromatic structure can disrupt skin integrity. Prolonged or repeated contact must be avoided to prevent chemical burns or dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Direct contact with the eyes can cause significant damage. This necessitates stringent eye protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | As a solid powder, inhalation of dust can irritate the respiratory tract. All handling of the solid form should be done in a ventilated enclosure. |
| Environmental Hazard | Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[4][5] | These compounds can persist in the environment and bioaccumulate.[6] Disposal down the drain or in general waste is strictly prohibited to prevent ecological damage.[7][8] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The selection of specific PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to double-glove if there is a high risk of splash or for prolonged handling. Always consult the glove manufacturer's compatibility chart.[8][9]
-
Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. When handling larger quantities or if there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For large-scale transfers, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: All manipulations of solid this compound that could generate dust, and all handling of its solutions, must be performed within a certified chemical fume hood to control exposure.[8]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The disposal of this compound is governed by its classification as a halogenated organic waste. Under regulations like the Resource Conservation and Recovery Act (RCRA), such wastes are considered hazardous.[10]
Step 1: Waste Segregation
-
Rationale: Halogenated waste streams are significantly more expensive to dispose of via incineration than non-halogenated streams.[11] Cross-contamination increases disposal costs and complexity.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container exclusively for "Halogenated Organic Waste."[12]
-
NEVER mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste streams.[8]
-
This applies to the pure compound, solutions containing it, and any materials (e.g., weighing paper, contaminated gloves) grossly contaminated with it.
-
Step 2: Waste Collection and Containment
-
Rationale: Proper containment prevents spills, leaks, and vapor release, ensuring safety within the laboratory.
-
Procedure:
-
For Solid Waste: Collect solid this compound and contaminated disposables (e.g., gloves, wipes) in a sealable, puncture-resistant container lined with a polyethylene bag.
-
For Liquid Waste: Collect solutions containing this compound in a compatible, shatter-resistant container (e.g., polyethylene or coated glass) with a secure, threaded cap.[8][12]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.
-
Keep the waste container closed at all times except when actively adding waste.[12]
-
Step 3: Labeling and Storage
-
Rationale: Accurate labeling is a legal requirement and critical for safe handling by waste management personnel.
-
Procedure:
-
Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[12]
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages. Do not use abbreviations.[12]
-
Mark all appropriate hazard pictograms or check the relevant hazard boxes (e.g., Irritant, Environmental Hazard).
-
Store the sealed and labeled container in a designated, well-ventilated satellite accumulation area away from incompatible materials, heat sources, and direct sunlight.[8]
-
Disposal Workflow Diagram
Caption: Workflow for proper segregation and disposal of laboratory waste containing this compound.
Decontamination Procedures
-
Rationale: Residual contamination on labware or surfaces can lead to unintended exposure or adverse chemical reactions.
-
Procedure:
-
Glassware/Equipment: Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).
-
Collect this first rinse as halogenated hazardous waste. Subsequent rinses may be managed as non-halogenated waste, depending on your institution's specific guidelines.
-
After solvent rinsing, wash with soap and water.
-
Work Surfaces: Decontaminate spills or work surfaces by wiping with a cloth dampened with a suitable solvent. The used cloth must be disposed of as solid halogenated waste.
-
Follow up by washing the surface with soap and water.
-
Management of Spills and Exposures
Immediate and correct response is critical to mitigating harm.
-
Minor Spill (Contained in Fume Hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[2]
-
Collect the absorbent material using non-sparking tools and place it in your designated solid halogenated waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate all personnel from the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocol.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] Seek medical attention.
-
The Final Step: Professional Disposal
Under no circumstances should this compound waste be disposed of via landfill or drain.[8][10] The only acceptable method is through a licensed hazardous waste disposal company.
-
Mechanism: The preferred disposal method is high-temperature incineration at a permitted facility.[10] This process is designed to break down the complex chlorinated aromatic structure completely, preventing the formation and release of highly toxic byproducts like dioxins and furans.[6]
-
Procedure: Follow your institution's protocol for requesting a hazardous waste pickup from your EHS department or their contracted waste vendor. Ensure your waste is properly packaged, labeled, and stored for transport.
By adhering to this comprehensive guide, you are not only complying with regulations but are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
- 1. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. vita-d-chlor.com [vita-d-chlor.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-2,4-dichloroquinoline
For the researcher navigating the complex world of novel molecule synthesis, 8-Bromo-2,4-dichloroquinoline represents a valuable, yet hazardous, chemical intermediate. Its trifunctional nature—bearing bromo and chloro substituents on a quinoline core—makes it a versatile building block in the development of new pharmaceutical agents. However, this reactivity also necessitates a rigorous and well-informed approach to laboratory safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the protection of your team.
Understanding the Hazard Profile
Based on data from closely related compounds, this compound is anticipated to be a hazardous substance that requires careful management. The primary risks are associated with its irritant properties and potential toxicity if ingested or inhaled.
Anticipated GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |
The presence of reactive chloro- and bromo- groups on an aromatic quinoline ring system underpins this hazard profile. These sites can react with biological nucleophiles, leading to irritation and potential cellular damage upon exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, appropriate PPE is mandatory as the final barrier between the researcher and the chemical. The selection of PPE is not a passive step but a critical, risk-based decision.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Hand Protection: Due to the risk of skin irritation, robust glove selection is critical. Double-gloving with nitrile or neoprene gloves provides excellent splash protection. If prolonged contact is anticipated, consult a glove compatibility chart for halogenated aromatic compounds. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required.[3] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] In the rare event of a fume hood failure or a large spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate pre-filter is necessary.
Operational Plan: From Benchtop to Waste
A meticulous operational plan is the cornerstone of safe chemical handling.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[3]
-
Pre-weighing: If possible, purchase the chemical in pre-weighed amounts to avoid handling the solid powder. If weighing is necessary, do so within the fume hood on a draft shield balance. Use anti-static tools to minimize dust generation.
-
Reagent Addition: Add the solid this compound to the reaction vessel slowly and in a controlled manner. If dissolving, add the solvent to the solid to prevent splashing.
-
Post-Procedure: Upon completion of the work, decontaminate all surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique to avoid skin contact.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste management is a legal and ethical obligation.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and weighing paper, must be disposed of in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a clearly labeled, sealed waste container. The container should be marked as "Halogenated Organic Waste."
-
Never dispose of this chemical down the drain or in regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EHS department.
By implementing these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound as a tool for innovation in drug discovery and development, ensuring that scientific advancement and personal safety proceed hand in hand.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
